(-)-Phenylglycinol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205180 | |
| Record name | (R)-beta-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56613-80-0 | |
| Record name | (-)-Phenylglycinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56613-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-beta-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-β-aminophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylglycinol, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKT57P3QLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Phenylglycinol: A Comprehensive Technical Guide to its Physical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
(-)-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in the synthesis of numerous pharmaceutical compounds and as a valuable chiral auxiliary in asymmetric synthesis. Its precise stereochemistry and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug development. This technical guide provides an in-depth overview of the core physical properties and characterization of this compound, offering a valuable resource for its effective utilization in a laboratory setting.
Core Physical and Chemical Properties
This compound, also known as (R)-(-)-2-Amino-2-phenylethanol, is a white to light yellow solid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 56613-80-0 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 75-77 °C | [2] |
| 79 °C | ||
| Boiling Point | 261 °C at 760 mmHg | |
| Specific Rotation [α] | -31.7° (c=0.76 in 1 M HCl, 24°C, D) | [2] |
| -29.5° (c=1, EtOH) | ||
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone, Methanol. Limited solubility in water. | [1] |
| pKa | 12.51 ± 0.10 (Predicted) | |
| Enantiomeric Excess (ee) | ≥99% (GLC) | [2] |
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for ensuring its purity and suitability for downstream applications. The following section details standardized experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Expected Chemical Shifts (in CDCl₃):
-
δ 7.35-7.25 (m, 5H, Ar-H)
-
δ 4.09 (dd, J=8.4, 4.0 Hz, 1H, CH-N)
-
δ 3.69 (dd, J=11.2, 4.0 Hz, 1H, CH₂-O)
-
δ 3.55 (dd, J=11.2, 8.4 Hz, 1H, CH₂-O)
-
δ 2.15 (br s, 3H, NH₂ and OH)
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 160 ppm
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Expected Chemical Shifts (in CDCl₃):
-
δ 142.9 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 127.4 (Ar-CH)
-
δ 126.3 (Ar-CH)
-
δ 68.4 (CH₂-O)
-
δ 58.1 (CH-N)
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of this compound.
Experimental Protocol:
-
Chromatographic System: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is commonly used.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a typical starting point for normal-phase chromatography. The exact ratio may require optimization. For basic compounds like phenylglycinol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and compare the retention time of the major peak to that of a racemic standard to confirm the enantiomeric identity and calculate the enantiomeric excess.
Polarimetry
Polarimetry is used to measure the specific rotation of this compound, a key physical property for a chiral compound.
Experimental Protocol:
-
Instrument: A polarimeter with a sodium D-line lamp (589 nm).
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 76 mg) and dissolve it in a precise volume of 1 M HCl (e.g., 10 mL) in a volumetric flask.[2]
-
Measurement:
-
Calibrate the polarimeter with the blank solvent (1 M HCl).
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation [α]: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of phenylglycinol (m/z = 137).
-
Expected Fragmentation Pattern: Common fragments include the loss of a hydroxymethyl radical (•CH₂OH), resulting in a peak at m/z 106, and the formation of a tropylium (B1234903) ion at m/z 91. The base peak is often the fragment at m/z 106.
Experimental Workflow and Signaling Pathway
This compound is a key chiral starting material in the synthesis of various pharmaceuticals, including the neurokinin-1 (NK-1) receptor antagonist Aprepitant, which is used as an antiemetic.
Caption: Synthetic workflow from this compound to an NK-1 receptor antagonist.
The therapeutic effect of NK-1 receptor antagonists is achieved by blocking the signaling pathway of Substance P, the endogenous ligand for the NK-1 receptor.
Caption: Neurokinin-1 (NK-1) receptor signaling pathway and its inhibition.
References
(-)-Phenylglycinol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Phenylglycinol, systematically known as (R)-(-)-2-Amino-2-phenylethanol, is a chiral amino alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its stereogenic center makes it an invaluable tool for asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy and safety of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in research and drug development.
Core Properties and Molecular Structure
This compound is a white to light yellow crystalline solid. Its identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| CAS Number | 56613-80-0 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Synonyms | (R)-(-)-2-Amino-2-phenylethanol, D-(-)-alpha-Phenylglycinol | |
| InChI Key | IJXJGQCXFSSHNL-QMMMGPOBSA-N | |
| SMILES String | N--INVALID-LINK--c1ccccc1 |
Table 2: Physicochemical Data for this compound
| Property | Value | Citation |
| Melting Point | 75-77 °C (lit.) | |
| Optical Activity | [α]24/D −31.7°, c = 0.76 in 1 M HCl | |
| Optical Purity | ee: 99% (GLC) | |
| Solubility | Soluble in methanol. Slightly soluble in water. | [1] |
Synthesis of this compound
The enantiomerically pure form of phenylglycinol can be synthesized through both traditional chemical reduction and advanced biocatalytic methods.
Chemical Synthesis
A common and direct method for synthesizing (R)-(-)-2-Phenylglycinol is the reduction of the corresponding amino acid, (R)-phenylglycine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride-iodine system are effective for this transformation.[1][2]
Biocatalytic Synthesis
Modern synthetic approaches increasingly utilize enzymatic cascades to produce chiral molecules under mild conditions with high selectivity. An artificial biocatalytic cascade has been developed to convert bio-based L-phenylalanine into (R)-phenylglycinol with high yield and excellent enantiomeric excess (>99% ee).[3] This process uses a consortium of engineered E. coli cells expressing multiple enzymes to perform a multi-step conversion.[3]
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a chiral auxiliary and a stereodefined starting material.[4]
Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[5] this compound is used to introduce a known chirality, directing subsequent reactions to form a desired diastereomer. After the stereoselective transformation, the auxiliary is cleaved and can often be recovered. This strategy is fundamental in the asymmetric synthesis of complex molecules like β-lactams.
Asymmetric Strecker Synthesis
This compound and its derivatives are effective chiral auxiliaries in the asymmetric Strecker synthesis of α-amino acids.[5] In this reaction, an imine derived from the chiral amino alcohol reacts with a cyanide source. The stereocenter on the auxiliary directs the nucleophilic attack, leading to the preferential formation of one diastereomeric α-amino nitrile.[5] This intermediate can then be hydrolyzed to the target non-proteinogenic amino acid in high enantiomeric purity. This method has been used to synthesize compounds like (S)-tert-leucine.[3][6]
Synthesis of Bioactive Molecules and Ligands
This compound is a precursor for various bioactive compounds and chiral ligands. It is used to synthesize oxazoline (B21484) ligands, which are important in asymmetric catalysis for reactions like hydrogenations and C-C bond formations.[4][7] Furthermore, phenylglycinol-based scaffolds are found in several bioactive compounds and are used in the development of new pharmaceutical agents.[7] For instance, it has been employed as a chiral auxiliary in a synthetic route for saxagliptin, a DPP-IV inhibitor used to treat diabetes.
Experimental Protocols
Protocol 1: Chemical Synthesis via Reduction of (R)-Phenylglycine with LiAlH₄
This protocol describes the reduction of (R)-phenylglycine to (R)-(-)-2-phenylglycinol using lithium aluminum hydride (LiAlH₄).[1][2]
Materials:
-
(R)-2-Phenylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated potassium carbonate solution
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Suspend LiAlH₄ (1.95 eq.) in dry THF under an inert argon atmosphere in a round-bottom flask cooled to 0°C.[1]
-
Add solid (R)-2-phenylglycine (1.00 eq.) in small portions to the suspension.[1]
-
Stir the mixture at 0°C for 1 hour, then slowly warm to reflux (approx. 80°C) and maintain overnight.[1]
-
After the reaction is complete, cool the mixture in an ice/water bath.[1]
-
Very slowly and carefully quench the reaction by adding a saturated potassium carbonate solution.[1]
-
Filter the resulting mixture and remove the solvents from the filtrate under reduced pressure.[1]
-
Recrystallize the crude yellow solid from hot toluene (approx. 2 mL of toluene per 1 g of crude product) to yield (R)-(-)-2-phenylglycinol as a white crystalline solid.[1]
-
Caution: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be performed under an inert atmosphere. The quenching step should be performed with extreme care.[8][9]
Protocol 2: Biocatalytic Synthesis from L-Phenylalanine (Preparative Scale)
This protocol is adapted from a method for producing (R)-phenylglycinol using a consortium of engineered E. coli.[3]
Materials:
-
Lyophilized engineered E. coli cells (Module 1: RFP-DEA-CGS, Module 2: EB-DGA)
-
L-phenylalanine (L-PA)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Glucose
-
Pyridoxal phosphate (PLP)
-
L-Alanine (L-Ala)
-
Ammonia/Ammonium Chloride buffer
-
Standard laboratory incubator shaker
Procedure:
-
Prepare a 100 mL reaction mixture in a shaker flask containing 100 mM sodium phosphate buffer (pH 7.5).[3]
-
Add the following components to the buffer:
-
20 mM L-phenylalanine (L-PA)
-
15 g (cell dry weight)/L of Module 1 E. coli cells
-
20 g (cell dry weight)/L of Module 2 E. coli cells
-
20 mM glucose
-
0.1 mM PLP
-
400 mM L-Ala
-
150 mM NH₃/NH₄Cl[3]
-
-
Incubate the reaction at 25°C with shaking at 200 rpm for 12 hours.[3]
-
Monitor the reaction progress and product formation using Gas Chromatography (GC).[3]
-
Upon completion, extract the product from the reaction mixture for purification and analysis.
Conclusion
This compound is a cornerstone chiral building block for asymmetric synthesis. Its well-defined stereochemistry provides a reliable platform for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. With the advent of robust biocatalytic production routes, its availability and application are set to expand, further enabling the development of novel, stereochemically pure therapeutics. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the field of drug discovery and development.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Discovery and Historical Synthesis of (-)-Phenylglycinol: A Technical Guide
Introduction
(-)-Phenylglycinol, specifically the (R)-enantiomer, is a chiral 1,2-amino alcohol of significant importance in the fields of organic synthesis and pharmaceutical development. Its value stems primarily from its widespread use as a chiral auxiliary, a molecular tool that imparts stereochemical control in asymmetric reactions, enabling the selective synthesis of a desired enantiomer.[1] It also serves as a crucial building block for the synthesis of complex chiral molecules, including catalysts and pharmaceutical intermediates.[1][2] While a singular moment of "discovery" is not clearly documented, its origins are intrinsically linked to its parent amino acid, (R)-phenylglycine. The historical synthesis of this compound has evolved from classical chemical reductions to sophisticated biocatalytic processes, reflecting broader trends in synthetic organic chemistry. This guide provides an in-depth overview of its historical synthesis, complete with quantitative data and detailed experimental protocols.
Historical Synthesis Methodologies
The preparation of enantiomerically pure this compound has historically been dominated by two principal chemical strategies: the direct reduction of (R)-phenylglycine and its derivatives, and multi-step syntheses originating from benzaldehyde (B42025) via the Strecker synthesis of phenylglycine.
Reduction of (-)-Phenylglycine
One of the most direct and historically significant methods for preparing this compound is the reduction of the carboxylic acid group of its parent amino acid, (-)-phenylglycine ((R)-phenylglycine). This transformation requires potent reducing agents capable of reducing a carboxylic acid to a primary alcohol.
Key Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this transformation.[1][3] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and proceeds with high efficiency.
-
Borane Complexes (e.g., Borane-Dimethyl Sulfide, BMS): Borane complexes offer a milder alternative to LiAlH₄ and are also effective for the reduction of amino acids.[1][3]
The direct reduction of the readily available chiral pool starting material, (-)-phenylglycine, represents the most straightforward historical route to this compound.
Caption: Reduction of (-)-Phenylglycine to this compound.
Synthesis from Benzaldehyde via the Strecker Reaction
An alternative historical pathway begins with simpler achiral precursors, benzaldehyde, ammonia, and a cyanide source. This route first constructs the parent amino acid, phenylglycine, via the Strecker synthesis, which is then subsequently reduced.[4]
Stage 1: The Strecker Synthesis of Phenylglycine Discovered by Adolph Strecker, this reaction is a three-component condensation that forms an α-aminonitrile from an aldehyde, ammonia, and cyanide.[4] The resulting aminonitrile is then hydrolyzed to yield the α-amino acid, in this case, racemic phenylglycine.[5]
Stage 2: Resolution and Reduction The racemic phenylglycine obtained from the Strecker synthesis must first be resolved into its separate enantiomers. This can be achieved using classical resolution techniques with a chiral resolving agent, such as d-camphorsulfonic acid.[6] Once the desired (R)-phenylglycine is isolated, it is reduced to (R)-(-)-phenylglycinol as described in the previous section. This two-part approach, while longer, builds the chiral center from achiral starting materials.
Caption: Multi-stage synthesis from benzaldehyde.
Quantitative Data Summary
The following table summarizes key quantitative data from various historical and notable syntheses of this compound and related derivatives.
| Synthesis Method | Starting Material | Product | Yield | Enantiomeric/Diastereomeric Purity | Specific Rotation [α]D | Reference(s) |
| Reduction with LiAlH₄ | Phenylglycine | Phenylglycinol | 76% | Not specified | Not specified | [3] |
| Asymmetric Strecker / Crystallization | Pivaldehyde | (S)-tert-leucine intermediate | 93% | dr > 99/1 | Not applicable | [7][8] |
| Lewis Acid Mediated Synthesis | (R)-Phenylglycinol | (R)-Phenylglycinol HCl | 25% | Not specified | +11.52° (c=0.08, CH₃OH) | [9] |
| Lewis Acid Mediated Synthesis | (S)-Phenylglycinol | (S)-Phenylglycinol HCl | 60% | Not specified | -33.69° (c=0.148, CH₃OH) | [10] |
| Chemoenzymatic (Strecker + Nitrilase) | Benzaldehyde | (R)-Phenylglycine | up to 81% | ee ≥ 95% | Not applicable | [5] |
Detailed Experimental Protocols
The following protocols are representative of the historical chemical synthesis methods.
Protocol 1: Strecker Synthesis of Racemic Phenylglycine from Benzaldehyde
This procedure is adapted from classic Strecker synthesis methodologies.[5][11]
Materials:
-
Sodium cyanide (NaCN)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Benzaldehyde
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Deionized water
Procedure:
-
Aminonitrile Formation: In a well-ventilated fume hood, dissolve sodium cyanide (25 g) and ammonium chloride (30 g) in water (100 mL) in a suitable flask equipped with a stirrer. Separately, prepare a solution of benzaldehyde (53 g) in methanol (100 mL).
-
Add the benzaldehyde solution to the cyanide/ammonia mixture in one portion. The reaction is exothermic, and the temperature may rise to 45-50°C. Stir the resulting mixture for 2 hours.
-
After 2 hours, add water (250 mL) and stir for 10 minutes. Extract the α-aminonitrile product into toluene (250 mL). Separate the organic layer.
-
Hydrolysis: Carefully add the toluene extract to a flask containing concentrated hydrochloric acid (150 mL). Heat the mixture to reflux for 4 hours to hydrolyze the nitrile to a carboxylic acid.
-
After cooling, separate the aqueous layer which now contains phenylglycine hydrochloride.
-
Isolation: Cool the aqueous solution in an ice bath and neutralize by slowly adding 25% ammonium hydroxide until the pH is slightly alkaline. The racemic phenylglycine will precipitate as a solid.
-
Collect the solid product by suction filtration, wash with cold water, followed by cold ethanol, and dry to yield racemic phenylglycine.
Protocol 2: Reduction of (-)-Phenylglycine with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on established procedures for the LiAlH₄ reduction of amino acids.[3][12][13]
Materials:
-
(-)-Phenylglycine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl ether
Procedure:
-
Setup: In a fume hood, equip an oven-dried three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flush the system with dry nitrogen.
-
Reaction: Suspend LiAlH₄ (1.26 mol equivalent per mole of amino acid) in anhydrous THF (approx. 1 L for a ~1 mol scale reaction).
-
Slowly and carefully add the (-)-phenylglycine (1.0 mol equivalent) in portions to the stirred LiAlH₄ suspension. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction flask to 0°C in an ice bath. Cautiously and very slowly, quench the excess LiAlH₄ by the sequential dropwise addition of water (e.g., X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts will form.
-
Filter the white precipitate and wash the filter cake thoroughly with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by crystallization or distillation.
The Role of this compound as a Chiral Auxiliary
The primary modern application and a significant driver for the development of efficient syntheses of this compound is its use as a chiral auxiliary. In this role, it is temporarily attached to an achiral substrate, directing subsequent chemical reactions to occur stereoselectively. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. This logical relationship is a cornerstone of modern asymmetric synthesis.
Caption: Use of this compound in asymmetric synthesis.
References
- 1. Phenylglycinol – Wikipedia [de.wikipedia.org]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102863343A - Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride - Google Patents [patents.google.com]
- 10. CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of (-)-Phenylglycinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (-)-Phenylglycinol, also known as (R)-(-)-2-Phenylglycinol. The information presented herein is essential for the identification, characterization, and quality control of this important building block in pharmaceutical synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.38 - 7.25 | m | - | 5H | C₆H₅ |
| 4.11 | dd | 7.9, 4.2 | 1H | CH-NH₂ |
| 3.70 | dd | 11.1, 4.2 | 1H | CH₂-OH (one proton) |
| 3.56 | dd | 11.1, 7.9 | 1H | CH₂-OH (one proton) |
| 2.15 | br s | - | 3H | NH₂, OH |
Solvent: CDCl₃, Instrument Frequency: 90 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | C (Aromatic, C1') |
| 128.4 | CH (Aromatic, C3'/C5') |
| 127.4 | CH (Aromatic, C4') |
| 126.4 | CH (Aromatic, C2'/C6') |
| 68.3 | CH₂-OH |
| 58.4 | CH-NH₂ |
Solvent: CDCl₃, Instrument Frequency: 22.5 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370 - 3290 | Strong, Broad | O-H, N-H stretching |
| 3060, 3030 | Medium | C-H stretching (aromatic) |
| 2930, 2870 | Medium | C-H stretching (aliphatic) |
| 1600, 1495, 1455 | Medium to Strong | C=C stretching (aromatic ring) |
| 1060 | Strong | C-O stretching |
| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 137 | 5 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - CH₂OH]⁺ |
| 106 | 95 | [M - CH₂OH - H]⁺ |
| 79 | 40 | [C₆H₅N]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
| 30 | 60 | [CH₂NH₂]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
NMR Spectroscopy
1. Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
2. Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) were necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence was used to simplify the spectrum and enhance signal intensity.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections were applied to the spectrum.
-
Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder of the FT-IR spectrometer.
-
The spectrum was recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
3. Data Processing:
-
The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
1. Sample Introduction:
-
A small amount of the this compound sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
2. Ionization:
-
The sample was vaporized and then ionized using Electron Ionization (EI) with an electron beam energy of 70 eV.
3. Mass Analysis:
-
The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
4. Detection:
-
The abundance of each ion was measured by an electron multiplier detector, and the data was plotted as a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Solubility of (-)-Phenylglycinol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (-)-Phenylglycinol, a critical chiral building block in synthetic organic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough qualitative analysis, detailed experimental protocols for quantitative determination, and an exploration of the key factors influencing its solubility.
Introduction to this compound
This compound, also known as (R)-(-)-2-Phenylglycinol, is a chiral amino alcohol widely used as a precursor in the synthesis of chiral auxiliaries, catalysts, and pharmaceutically active ingredients. Its solubility in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. Understanding its solubility profile is therefore essential for process optimization and the development of robust and scalable synthetic routes.
Qualitative Solubility Profile
Based on available safety data sheets and chemical catalogs, this compound is generally described as being soluble in a range of common organic solvents. This qualitative information is summarized in the table below. It is important to note that "soluble" is a general term and the actual quantitative solubility can vary significantly between these solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Chlorinated | Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] | |
| Esters | Ethyl Acetate | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Alcohols | Methanol | Soluble[1] |
| Aqueous | Water | Limited solubility[1] |
One source provides a quantitative solubility value for this compound in Dimethyl Sulfoxide (DMSO) of 100 mg/mL, which may require ultrasonication to achieve.[2] Another source indicates a predicted aqueous solubility of 30.2 mg/mL.[3]
Factors Influencing Solubility
The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent. A logical relationship of these influencing factors is depicted in the diagram below.
References
(-)-Phenylglycinol safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of (-)-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for this compound, also known as (R)-(-)-2-Phenylglycinol. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. This document is intended for professionals in research and drug development who handle this chemical.
Chemical Identification
-
Synonyms: (D)-beta-Aminophenethyl alcohol, (R)-(-)-2-Amino-2-phenylethanol, D-(-)-alpha-Phenylglycinol[1][3]
Hazard Identification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Reference(s) |
| Acute Toxicity, Oral | 4 | [2] |
| Skin Corrosion/Irritation | 1B, 2 | [2][5] |
| Serious Eye Damage/Eye Irritation | 1, 2A | [2][5] |
| Specific target organ toxicity (single exposure) | 3 | [2] |
Table 2: Hazard Statements and Pictograms
| Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |
| GHS07 | Warning | H302: Harmful if swallowed.[2] | [2] |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5] | [5] |
| GHS07 | Warning | H315: Causes skin irritation.[2] | [2] |
| GHS05 | Danger | H318: Causes serious eye damage.[5] | [5] |
| GHS07 | Warning | H319: Causes serious eye irritation.[2] | [2] |
| GHS07 | Warning | H335: May cause respiratory irritation.[2] | [2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Physical State | Solid, Powder, Crystalline Powder | [1][6][7] |
| Appearance | Light yellow, Off-white, White to yellow | [1][6][7] |
| Odor | Odorless | [1] |
| Melting Point | 75-79 °C / 167 - 174.2 °F | [3][6] |
| Solubility | Slightly soluble in water. | [7] |
| Sensitivity | Air sensitive | [1][7] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Safe Handling
-
Ventilation: Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.[5][6] If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
-
Hygiene Measures: Wash hands thoroughly after handling.[6][8] Avoid contact with skin and eyes.[9] Do not breathe dust, fume, gas, mist, vapors, or spray.[2][10]
-
Fire and Explosion Prevention: Keep away from heat and sources of ignition.[8]
Storage
-
Conditions: Store in a dry, cool, and well-ventilated place.[1][5][8] Keep in a dark place under an inert atmosphere.[7] A corrosives area is recommended.[1][10] Store locked up.[6][11]
-
Incompatible Materials: Strong oxidizing agents.[8]
Exposure Control and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] | [6] |
| Hand Protection | Wear protective gloves. Gloves must be inspected prior to use.[9][10] | [9][10] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] A full suit is recommended.[8] | [8][10] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[8][10] A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a spill.[8] | [8][10] |
First-Aid Measures
Immediate medical attention is required in case of exposure.
Table 5: First-Aid Procedures
| Exposure Route | First-Aid Measures | Reference(s) |
| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Seek immediate medical attention.[1][10] | [1][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][6] | [1][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][8] | [1][8] |
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[8] Ensure adequate ventilation and evacuate personnel to safe areas.[5][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][5]
-
Methods for Cleaning Up: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[8] For large spills, use a shovel to place the material into a suitable container for disposal.[8]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]
-
Unsuitable Extinguishing Media: Do not use a water jet.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[8]
-
Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[8]
Experimental Protocols
The safety data sheets reviewed for this guide do not contain detailed experimental protocols for the determination of toxicological or ecotoxicological properties. Such studies are typically conducted by specialized laboratories following standardized guidelines (e.g., OECD Test Guidelines) and are not usually disclosed in detail in publicly available safety documents.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Emergency response workflow for accidental exposure to this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (R)-(-)-2-Phenylglycinol 98 56613-80-0 [sigmaaldrich.com]
- 4. DL-2-Phenylglycinol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. D-Phenylglycinol | 56613-80-0 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
The Versatility of (-)-Phenylglycinol: An In-Depth Guide to its Applications in Asymmetric Synthesis
Introduction
(-)-Phenylglycinol, a chiral β-amino alcohol, has emerged as a cornerstone in the field of asymmetric synthesis. Its utility as a chiral auxiliary, a precursor for chiral ligands, and a key building block for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules has been extensively demonstrated. This technical guide provides a comprehensive literature review of the applications of this compound, targeting researchers, scientists, and drug development professionals. The content herein focuses on presenting quantitative data in a structured format, detailing experimental protocols for key reactions, and visualizing complex synthetic workflows and mechanistic principles.
Core Applications of this compound
The primary applications of this compound in asymmetric synthesis can be categorized as follows:
-
As a Chiral Auxiliary: This is one of the most prominent roles of this compound. By temporarily incorporating it into a prochiral substrate, it effectively directs the stereochemical outcome of a subsequent reaction. Its rigid structure and the steric hindrance provided by the phenyl group allow for high levels of stereocontrol.
-
In the Synthesis of Chiral Ligands: The amino and alcohol functionalities of this compound serve as convenient handles for the construction of a wide array of chiral ligands. These ligands, when complexed with metal catalysts, can induce high enantioselectivity in a variety of chemical transformations.
-
As a Chiral Building Block: In many total synthesis endeavors, the inherent chirality of this compound is incorporated into the final target molecule. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where the stereochemistry is crucial for biological activity.
Data Presentation: A Quantitative Overview
The efficacy of this compound and its derivatives in asymmetric synthesis is best illustrated through quantitative data. The following tables summarize key performance indicators such as reaction yields, enantiomeric excess (ee%), and diastereomeric excess (de%) for various applications reported in the literature.
Table 1: Application of this compound as a Chiral Auxiliary in the Strecker Synthesis of α-Amino Acids
| Aldehyde/Ketone Substrate | Product α-Amino Acid | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) of Final Amino Acid | Reference |
| Pivaldehyde | (S)-tert-Leucine | 73 (3 steps) | >99:1 | >98 | [1][2] |
| 3,4-Dimethoxyphenylacetone | (S)-α-Methyl-DOPA methyl ether | 76 | >99:1 | Not Reported | [2] |
Table 2: Enantioselective Synthesis of Biologically Active Molecules Using this compound Derivatives
| Target Molecule | Synthetic Strategy | Overall Yield (%) | Key Stereocontrol | Reference |
| (+)- and (–)-Dihydropinidine | Diastereoselective addition to chiral imine/oxazolidine | 46 and 59 | (R)-Phenylglycinol auxiliary | [3] |
| Dopaminergic Benzyltetrahydroisoquinolines | Stereoselective reduction of isoquinolinium salt | Good | (R)- and (S)-Phenylglycinol auxiliary | [4] |
| Uleine Alkaloids | Conjugate addition to a chiral bicyclic δ-lactam | Not explicitly stated | Phenylglycinol-derived lactam | [5] |
Experimental Protocols: Detailed Methodologies
To facilitate the practical application of the discussed methodologies, this section provides detailed experimental protocols for key transformations involving this compound and its derivatives.
Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide as a Chiral Auxiliary.[2]
Step 1: Synthesis of the α-Amino Nitrile
-
To a stirred suspension of (R)-phenylglycine amide (60.3 g, 400 mmol) in water (400 mL), add pivaldehyde (37.2 g, 419 mmol) at room temperature.
-
Simultaneously, add a 30% aqueous solution of sodium cyanide (68.8 g, 420 mmol) and glacial acetic acid (25.4 g, 423 mmol) over a period of 30 minutes. The temperature of the reaction mixture will increase from approximately 23°C to 28°C.
-
Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.
-
After cooling to 30°C, isolate the resulting α-amino nitrile by filtration and wash it with water (500 mL).
-
Dry the solid to obtain the (R,S)-amino nitrile as a nearly colorless solid (Yield: 92.4%, dr > 99:1).
Step 2: Conversion to (S)-tert-Leucine
The diastereomerically pure α-amino nitrile is then converted in three subsequent steps (hydrolysis of the nitrile and amide, and removal of the chiral auxiliary) to yield (S)-tert-leucine with a 73% overall yield and an enantiomeric excess of >98%.[1]
Protocol 2: Chiral Separation of Phenylglycinol Enantiomers by Stripping Crystallization.[5]
This protocol describes a method for the purification of R-phenylglycinol from an enantiomeric mixture.
-
An initial mixture of R- and S-phenylglycinol (e.g., with an initial R-phenylglycinol concentration of 90%) is melted in a sample container.
-
The temperature is gradually lowered from the melting point (approximately 77°C) while the pressure is simultaneously reduced.
-
This process induces a three-phase transformation (liquid-solid-vapor). The R-phenylglycinol preferentially crystallizes, while the vapor phase becomes enriched in the S-enantiomer.
-
The vapor is continuously removed, leading to a progressive enrichment of the R-enantiomer in the solid phase.
-
By controlling the cooling rate and pressure reduction, a high purity of the desired enantiomer can be achieved. For an initial concentration of 90% R-phenylglycinol, a final purity of 93.7% with a recovery of 73% can be obtained.[6]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.
References
- 1. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Cornerstone of Chiral Chemistry: An In-depth Technical Guide to (-)-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
(-)-Phenylglycinol, a chiral 1,2-amino alcohol, stands as a pivotal molecule in the field of asymmetric synthesis. Its rigid structure, bearing both a hydroxyl and an amino group on a chiral backbone, makes it an exceptionally versatile and effective chiral auxiliary and building block. This technical guide provides a comprehensive overview of this compound's properties, synthesis, and its critical role in controlling stereochemistry in a variety of chemical transformations, thereby enabling the synthesis of enantiomerically pure compounds vital for the pharmaceutical and fine chemical industries.
Physicochemical Properties of this compound
This compound is a white crystalline solid with the following key properties:
| Property | Value |
| Chemical Formula | C₈H₁₁NO |
| Molar Mass | 137.18 g/mol |
| Melting Point | 75-77 °C[1] |
| Optical Activity | [α]²⁴/D −31.7° (c = 0.76 in 1 M HCl)[1] |
| Enantiomeric Excess (ee) | Typically >99% (GLC)[1] |
| CAS Number | 56613-80-0 [(R)-(-)-Phenylglycinol][1] |
Synthesis of this compound
Enantiomerically pure this compound can be synthesized through several routes, including chemical reduction and biocatalytic methods.
Chemical Synthesis
A common laboratory-scale synthesis involves the reduction of (R)-(-)-phenylglycine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane-dimethyl sulfide (B99878) complex.[2]
Experimental Protocol: Synthesis of (S)-Phenylalaninol (a representative amino alcohol)
This protocol outlines the synthesis of (S)-Phenylalaninol, which follows a similar reductive principle to the synthesis of this compound from its corresponding amino acid.
Materials:
-
(S)-Phenylalanine
-
Borane-dimethyl sulfide complex (BMS)
-
Dry Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser connected to a mineral oil bubbler, and a pressure-equalizing addition funnel is charged with (S)-phenylalanine (1.00 mol).
-
The flask is flushed with nitrogen, and dry THF is added to create a slurry.
-
The borane-dimethyl sulfide complex (a slight excess) is added dropwise to the stirred slurry at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in aqueous HCl and stirred.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove impurities.
-
The aqueous layer is then basified with aqueous NaOH until a pH of >12 is reached.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude (S)-phenylalaninol.
-
The product can be further purified by crystallization.
Biocatalytic Synthesis
Modern approaches increasingly utilize biocatalysis for a more sustainable and efficient synthesis. Multi-enzyme cascades have been developed to produce enantiopure (R)-phenylglycinol from racemic styrene (B11656) oxide or L-phenylalanine.[3][4][5] These enzymatic routes often offer high enantiomeric excess (>99% ee) and yields.[3] For instance, a three-step, one-pot cascade using an epoxide hydrolase, a glycerol (B35011) dehydrogenase, and an ω-transaminase has been shown to be effective.[3]
The Role of this compound as a Chiral Auxiliary
The primary application of this compound in chiral chemistry is its use as a precursor to various chiral auxiliaries, most notably Evans-type oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.
Synthesis of Evans-Type Oxazolidinones
This compound can be readily converted into chiral oxazolidinones. A general procedure involves the reaction of the amino alcohol with a carbonate source, such as diethyl carbonate or phosgene (B1210022) equivalents, under basic conditions.
Experimental Protocol: Synthesis of (S)-(-)-4-Benzyl-2-oxazolidinone from L-Phenylalaninol
This protocol illustrates the synthesis of a common Evans auxiliary. A similar procedure can be followed using this compound.
Materials:
-
L-Phenylalaninol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Standard glassware for reflux
Procedure:
-
A mixture of L-phenylalaninol (1 equivalent), diethyl carbonate (excess), and a catalytic amount of K₂CO₃ in toluene is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature.
-
The solvent and excess diethyl carbonate are removed under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to afford the desired oxazolidinone.
Diastereoselective Alkylation
N-acylated oxazolidinones derived from this compound are powerful tools for diastereoselective alkylation reactions. The bulky phenyl group on the oxazolidinone ring effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered face.
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl (B1604629) bromide | LDA | THF | >99:1 | 85 |
| N-Acetyl-(R)-4-phenyloxazolidin-2-one | Methyl iodide | NaHMDS | THF | 95:5 | 90 |
Note: The data in this table is representative and compiled from typical outcomes of Evans asymmetric alkylations.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
Materials:
-
N-Acyl oxazolidinone derived from this compound
-
Dry THF
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The N-acyl oxazolidinone is dissolved in dry THF in a flame-dried, nitrogen-purged flask and cooled to -78 °C.
-
A solution of LDA or NaHMDS (1.05 equivalents) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.
-
The alkyl halide (1.1 equivalents) is added dropwise, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The diastereomeric excess of the crude product is determined by ¹H NMR or chiral HPLC analysis.
-
The product is purified by flash column chromatography.
Asymmetric Aldol (B89426) Reactions
The boron enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome is dictated by a chair-like transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric hindrance. This leads to the formation of the syn-aldol product with high diastereoselectivity.
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Diastereomeric Excess (de) | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99% | 85-95 |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | TiCl₄ | 98% | 80 |
Note: The data in this table is representative and compiled from typical outcomes of Evans asymmetric aldol reactions.
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
N-Acyl oxazolidinone
-
Dry dichloromethane (B109758) (DCM) or THF
-
Dibutylboron triflate (Bu₂BOTf) or Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate (B84403) buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30%)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The N-acyl oxazolidinone is dissolved in dry DCM and cooled to 0 °C.
-
Bu₂BOTf (1.1 equivalents) is added, followed by the dropwise addition of DIPEA (1.2 equivalents). The mixture is stirred for 30 minutes.
-
The solution is cooled to -78 °C, and the aldehyde (1.2 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography.
Asymmetric Strecker Synthesis
This compound can be used as a chiral auxiliary in the Strecker synthesis of α-amino acids. The amino alcohol is first condensed with an aldehyde to form a chiral imine, which then reacts with a cyanide source. The stereochemistry of the newly formed stereocenter is influenced by the chiral auxiliary. This method can achieve high diastereoselectivity, with some protocols reporting a diastereomeric ratio greater than 99:1, and yields ranging from 76-93%.[6]
Michael Additions
Chiral N-enoyl oxazolidinones derived from this compound are effective Michael acceptors in conjugate addition reactions. The reaction with various nucleophiles proceeds with high diastereoselectivity (>98% de), primarily controlled by the stereochemistry of the oxazolidinone auxiliary.[2]
Removal of the Chiral Auxiliary
A key advantage of using chiral auxiliaries is their facile removal under conditions that do not compromise the stereochemical integrity of the product. The N-acyl bond of the oxazolidinone can be cleaved by various methods to yield different functionalities.
-
Hydrolysis (e.g., LiOH/H₂O₂): Yields the chiral carboxylic acid.
-
Reductive Cleavage (e.g., LiBH₄): Affords the chiral primary alcohol.
-
Transamination/Aminolysis: Can provide amides or other derivatives.
Experimental Protocol: Removal of the Chiral Auxiliary (Hydrolysis)
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Standard laboratory glassware
Procedure:
-
The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water at 0 °C.
-
Aqueous hydrogen peroxide is added, followed by an aqueous solution of LiOH.
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).
-
The excess peroxide is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure.
-
The aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.
-
The aqueous layer is acidified with HCl and then extracted with an organic solvent to isolate the chiral carboxylic acid product.
Visualizing the Chemistry: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the application of this compound in chiral synthesis.
Conclusion
This compound is an invaluable tool in the arsenal (B13267) of the synthetic organic chemist. Its ready availability, straightforward conversion into robust chiral auxiliaries, and the high levels of stereocontrol it imparts in a wide range of C-C bond-forming reactions have solidified its position as a cornerstone of modern asymmetric synthesis. The methodologies presented in this guide highlight its broad applicability and provide a foundation for its use in the development of novel, enantiomerically pure molecules for research, pharmaceuticals, and beyond.
References
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Phenylglycinol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Phenylglycinol, also known as (R)-(-)-2-Phenylglycinol, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and pharmaceutical development. Its defined stereochemistry makes it an invaluable chiral auxiliary and a precursor for the synthesis of more complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its purity grades, quality control methodologies, and a key synthetic application.
Commercial Suppliers and Purity Grades
This compound is readily available from several reputable chemical suppliers who specialize in reagents for research and development. The compound is typically offered in high purity grades, suitable for sensitive applications where stereochemical integrity is paramount. Key suppliers include Sigma-Aldrich (a part of Merck), Fisher Scientific (distributing for TCI America and Thermo Scientific Chemicals), Chem-Impex, and Aapptec.
The most commonly available purity grade for this compound is ≥98%. However, for applications in asymmetric synthesis, the enantiomeric excess (ee) is a more critical parameter than chemical purity alone. Many suppliers also specify the enantiomeric excess, which is typically high, often ≥99%. It is crucial for researchers to consult the certificate of analysis for lot-specific purity and enantiomeric excess data.
Table 1: Commercial Availability and Specifications of this compound
| Supplier | Brand | Catalog Number (Example) | Purity Specification | Enantiomeric Excess (ee) | Additional Notes |
| Sigma-Aldrich (Merck) | Aldrich | 190357 | 98% | ≥99% (GLC)[1] | |
| Fisher Scientific | TCI America | P0213 | >98.0% (GC) | ||
| Fisher Scientific | Thermo Scientific Chemicals | AC179970050 | 98% | ||
| Aapptec | DAU201 | Sold as D-Phenylglycinol | |||
| Chem-Impex | 01928 |
Note: Catalog numbers and specifications are subject to change. Please refer to the supplier's website for the most current information.
Quality Control: Ensuring Purity and Stereochemical Integrity
The utility of this compound in asymmetric synthesis is directly dependent on its chemical and, more importantly, its enantiomeric purity. Therefore, robust quality control procedures are essential upon receiving the material from a commercial supplier. The following sections outline typical analytical methods for verifying the quality of this compound.
Purity Determination by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and semi-volatile organic compounds like this compound. The principle involves separating the analyte from any non-volatile impurities and then detecting the organic components as they elute from the column. The peak area of this compound relative to the total area of all eluted peaks provides a measure of its purity.
Table 2: Example of GC-FID Parameters for Amino Alcohol Analysis
| Parameter | Value |
| Column | Agilent CP-Wax for Volatile Amines and Diamines, 0.32 mm x 25 m, 1.2 µm film thickness |
| Carrier Gas | Hydrogen at 45 kPa |
| Injector | Split, 100 mL/min split flow |
| Injector Temperature | 250 °C |
| Oven Program | Isothermal at 170 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C |
| Sample Preparation | Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL. |
Note: These parameters are based on a general method for amino alcohols and may require optimization for this compound.
Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Table 3: Starting Point for Chiral HPLC Method Development for this compound
| Parameter | Suggested Starting Conditions |
| Chiral Stationary Phase (Column) | Cyclofructan-based (e.g., Astec CHIROBIOTIC V2) or polysaccharide-based (e.g., Daicel CHIRALPAK series) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695), isopropanol). Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Sample Preparation | Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. |
Application in Asymmetric Synthesis: Preparation of (4R)-4-Phenyl-2-oxazolidinone
A primary application of this compound is its use as a chiral auxiliary. One of the most common transformations is its conversion to the corresponding chiral oxazolidinone. These oxazolidinones, often referred to as Evans auxiliaries, are widely used to control the stereochemistry of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
The synthesis of (4R)-4-Phenyl-2-oxazolidinone from (R)-(-)-Phenylglycinol can be achieved by reaction with a phosgene (B1210022) equivalent, such as diethyl carbonate.
Experimental Protocol: Synthesis of (4R)-4-Phenyl-2-oxazolidinone
The following is a representative procedure for the synthesis of (4R)-4-Phenyl-2-oxazolidinone from this compound.
Materials:
-
(R)-(-)-Phenylglycinol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether (Etp) or Hexane
Procedure:
-
To a dry three-necked round-bottom flask equipped with a thermometer, a distillation head, and a magnetic stirrer, add (R)-(-)-Phenylglycinol (1.0 eq), diethyl carbonate (2.5 eq), and anhydrous potassium carbonate (0.1 eq).[2]
-
Heat the reaction mixture to 130-140 °C. Ethanol will begin to distill as it is formed. Continue heating until the distillation of ethanol ceases.[2]
-
Cool the reaction mixture to room temperature. The resulting residue will be an oily solid.
-
Dilute the residue with dichloromethane to facilitate the filtration of the potassium carbonate.[2]
-
Filter the mixture to remove the potassium carbonate.
-
Wash the organic filtrate with a saturated solution of sodium bicarbonate.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether (e.g., 1:3) to yield (4R)-4-Phenyl-2-oxazolidinone as a white solid.[2]
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a researcher utilizing this compound, from procurement to application in synthesis.
This compound is a fundamental chiral building block with significant applications in pharmaceutical research and development. Its commercial availability in high purity and enantiomeric excess from various suppliers makes it an accessible tool for asymmetric synthesis. However, it is imperative for researchers to perform their own quality control to verify the identity, purity, and enantiomeric integrity of the material before use. The methodologies and synthetic protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.
References
Methodological & Application
Synthesis of (-)-Phenylglycinol from L-Phenylalanine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of the chiral amino alcohol (-)-phenylglycinol from the readily available amino acid L-phenylalanine. Both biocatalytic and traditional chemical reduction methodologies are presented, offering researchers flexibility based on available resources and desired process characteristics. This information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a valuable chiral building block in the synthesis of numerous pharmaceuticals and chiral auxiliaries. Its stereospecific synthesis is of significant interest. This document outlines two primary approaches for the preparation of this compound from L-phenylalanine: a multi-enzyme biocatalytic cascade and a direct chemical reduction. The biocatalytic method offers high selectivity and operates under mild conditions, while the chemical reduction provides a more traditional and often faster route.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods for producing phenylglycinol.
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Biocatalytic Cascade | L-Phenylalanine | Recombinant E. coli expressing multiple enzymes | 71.0 - 80.5% | >99% | [1][2] |
| Chemical Reduction | L-Phenylalanine | Lithium Aluminum Hydride (LiAlH4) | ~87% | High (retention of stereochemistry) | [3] |
| Alternative Chemical Reduction | L-Phenylalanine | Lithium, AlCl3 | 91.2% | High (retention of stereochemistry) |
Mandatory Visualizations
The following diagrams illustrate the workflows for the synthesis of this compound from L-Phenylalanine.
References
Biocatalytic Synthesis of Enantiopure Phenylglycinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure phenylglycinol is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Traditional chemical methods for its production often involve harsh reaction conditions, the use of toxic reagents, and complex purification steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and environmentally friendly processes. This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure (R)- and (S)-phenylglycinol using various enzymatic strategies.
Overview of Biocatalytic Strategies
The synthesis of enantiopure phenylglycinol can be achieved through several biocatalytic approaches, primarily categorized as:
-
Multi-enzyme Cascade Reactions: These sophisticated one-pot syntheses utilize a series of enzymes to convert a simple, often renewable, starting material into the desired chiral amino alcohol. This approach is highly efficient as it minimizes intermediate purification steps.
-
Kinetic Resolution: This classic biocatalytic method involves the selective transformation of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted and in high enantiomeric excess. Lipases are commonly employed for this purpose.
-
Asymmetric Synthesis using Transaminases: Chiral transaminases can directly convert a prochiral keto-precursor, such as 2-hydroxyacetophenone (B1195853), into either the (R)- or (S)-enantiomer of phenylglycinol with high stereoselectivity.
Data Presentation: Comparison of Biocatalytic Methods
The following tables summarize quantitative data from various biocatalytic approaches for the synthesis of enantiopure phenylglycinol, allowing for easy comparison of their efficiencies.
Table 1: Multi-enzyme Cascade Synthesis of Phenylglycinol
| Starting Material | Key Enzymes | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Productivity (g/L/d) | Reference |
| L-Phenylalanine | Phenylalanine ammonia (B1221849) lyase, Ferulic acid decarboxylase, Phenylacrylic acid decarboxylase, Styrene (B11656) monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, Transaminase | (S)-Phenylglycinol | 71.0 | >99 | 5.19 | [1][2] |
| L-Phenylalanine | Phenylalanine ammonia lyase, Ferulic acid decarboxylase, Phenylacrylic acid decarboxylase, Styrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, Transaminase | (R)-Phenylglycinol | 80.5 | >99 | 4.42 | [1][2] |
| L-Phenylalanine | Deaminase, Decarboxylase, Epoxidase, Hydrolase, Alcohol dehydrogenase, Transaminase | (S)-Phenylglycinol | 81 | >99.4 | Not Reported | [3][4][5][6] |
| L-Phenylalanine | Deaminase, Decarboxylase, Epoxidase, Hydrolase, Alcohol oxidase, Amine dehydrogenase | (R)-Phenylethanolamine* | 92 | >99.9 | Not Reported | [3][4] |
*Note: While not phenylglycinol, this related 1,2-amino alcohol is synthesized via a similar cascade approach from L-phenylalanine.
Table 2: Lipase-Catalyzed Kinetic Resolution
| Racemic Substrate | Lipase (B570770) | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Parameters | Reference |
| Phenylglycinol | Novozym 435 | Capric acid | N-acyl (S)-phenylglycinol | 89.41 | Not specified for enantiomers | Solvent-free, 15 wt% lipase, 60°C, 19h | [7][8][9] |
| (±)-4 (a 2-phenylethanol (B73330) derivative) | Amano Lipase PS-C II | Isopropenyl acetate | (R)-4 | 42 | 99.6 | tert-butyl methyl ether | [10] |
| (S)-5 (acetate of a 2-phenylethanol derivative) | Amano Lipase PS-C II | - (Hydrolysis) | (S)-4 | 26 | 99.7 | - | [10] |
Table 3: Transaminase-Catalyzed Asymmetric Synthesis
| Substrate | Transaminase Type | Amine Donor | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee%) | Reference | | --- | --- | --- | --- | --- | --- | | 2-Hydroxyacetophenone | (R)-ω-Transaminase | Not Specified | (R)-Phenylglycinol | up to 99 | >99 |[2] | | 2-Hydroxyacetophenone | (S)-ω-Transaminase | Not Specified | (S)-Phenylglycinol | up to 99 | >99 |[2] | | 2-Hydroxyacetophenone | Transaminase from Silicibacter pomeroyi | Not Specified | 1,2-amino alcohol | up to 62 | >99 |[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol for Multi-enzyme Cascade Synthesis of (R)- and (S)-Phenylglycinol from L-Phenylalanine
This protocol is based on the work describing a six-step artificial cascade biocatalysis system using a microbial consortium of two engineered E. coli cell modules.[2]
Module 1: Conversion of L-Phenylalanine to 2-Hydroxyacetophenone
-
Enzymes: Phenylalanine ammonia lyase, ferulic acid decarboxylase, phenylacrylic acid decarboxylase, styrene monooxygenase, epoxide hydrolase, and alcohol dehydrogenase co-expressed in E. coli.
-
Procedure:
-
Cultivate the engineered E. coli strain expressing the six enzymes in a suitable growth medium.
-
Harvest and prepare whole cells for the biotransformation.
-
In a reaction vessel, combine the whole cells with a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5) containing L-phenylalanine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the formation of the intermediate, 2-hydroxyacetophenone, using analytical techniques such as HPLC.
-
Module 2: Asymmetric Amination of 2-Hydroxyacetophenone
-
Enzymes: A second engineered E. coli strain expressing either an (R)-ω-transaminase or an (S)-ω-transaminase (often with cofactor regeneration enzymes like alanine (B10760859) dehydrogenase and glucose dehydrogenase).
-
Procedure:
-
Once the conversion to 2-hydroxyacetophenone in Module 1 is complete or has reached a plateau, introduce the whole cells from Module 2 into the same reaction vessel.
-
Add an amine donor (e.g., L-alanine or isopropylamine) and a co-substrate for the regeneration system (e.g., glucose).
-
Continue the incubation under optimized conditions (pH, temperature).
-
Monitor the formation of (R)- or (S)-phenylglycinol and the disappearance of 2-hydroxyacetophenone by HPLC.
-
Upon completion, isolate and purify the enantiopure phenylglycinol from the reaction mixture.
-
Protocol for Lipase-Catalyzed Regio-selective Amidation of Phenylglycinol
This protocol is adapted from a study on the selective N-acylation of phenylglycinol.[7][8][9]
-
Enzyme: Immobilized lipase (e.g., Novozym 435).
-
Substrates: Phenylglycinol and a fatty acid (e.g., capric acid).
-
Procedure:
-
In a reaction vessel, mix phenylglycinol and capric acid (e.g., molar ratio of 1.5:1).
-
Heat the mixture to ensure homogeneity (e.g., 78°C with stirring at 600 rpm).
-
Cool the reaction mixture to the optimal reaction temperature (e.g., 60°C).
-
Add the immobilized lipase (e.g., 15 wt% of the total substrate weight).
-
Incubate the reaction for a specified time (e.g., 19 hours).
-
Monitor the reaction progress by analyzing the consumption of phenylglycinol and the formation of the amide product using techniques like GC or HPLC.
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
Purify the product from the reaction mixture.
-
Protocol for Transaminase-Catalyzed Asymmetric Synthesis of Phenylglycinol
This protocol outlines a general procedure for the asymmetric synthesis of phenylglycinol from 2-hydroxyacetophenone using a transaminase.
-
Enzyme: A suitable (R)- or (S)-selective ω-transaminase (can be as a purified enzyme or in whole cells).
-
Substrates: 2-hydroxyacetophenone, an amine donor (e.g., isopropylamine (B41738) or L-alanine), and pyridoxal-5'-phosphate (PLP) cofactor.
-
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.5) containing PLP (e.g., 1 mM).
-
Add the transaminase enzyme or whole-cell biocatalyst to the buffer.
-
Dissolve 2-hydroxyacetophenone (e.g., in a minimal amount of a co-solvent like DMSO if necessary) and add it to the reaction mixture.
-
Add the amine donor in excess (e.g., 5-10 equivalents).
-
Incubate the reaction at an optimal temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the conversion to phenylglycinol and determine the enantiomeric excess using chiral HPLC.
-
Once the reaction is complete, quench the reaction and proceed with product extraction and purification.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in the biocatalytic synthesis of enantiopure phenylglycinol.
Caption: Overview of biocatalytic routes to enantiopure phenylglycinol.
Caption: Multi-enzyme cascade from L-phenylalanine to phenylglycinol.
Caption: Lipase-catalyzed kinetic resolution of racemic phenylglycinol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Phenylglycinol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule is of paramount importance, particularly in drug development where the physiological activity of enantiomers can differ significantly. Chiral auxiliaries are powerful tools to achieve this goal. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, ideally to be recovered and reused.
(-)-Phenylglycinol has emerged as an effective and inexpensive chiral auxiliary, particularly in the asymmetric synthesis of α-amino acids. Its utility is highlighted in the diastereoselective Strecker synthesis, where it allows for the efficient preparation of optically active α-amino acids, especially α-arylglycines which are common motifs in various bioactive compounds.
Principle of Asymmetric Induction with this compound
The effectiveness of this compound as a chiral auxiliary stems from its ability to form a chiral imine intermediate with an aldehyde. The bulky phenyl group and the hydroxyl group of the auxiliary create a sterically hindered environment, forcing the incoming nucleophile (in the case of the Strecker synthesis, a cyanide ion) to attack the imine from the less hindered face. This facial bias leads to the preferential formation of one diastereomer of the resulting α-aminonitrile.
Application: Asymmetric Strecker Synthesis of α-Amino Acids
A primary application of this compound is in the diastereoselective Strecker synthesis of α-amino acids. This three-component reaction involves an aldehyde, a cyanide source, and an amine (in this case, the chiral auxiliary) to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.
Logical Workflow of Asymmetric Strecker Synthesis
Caption: Workflow for Asymmetric Strecker Synthesis.
Quantitative Data Summary
The use of this compound in the Strecker synthesis consistently leads to high diastereoselectivity, often with the major diastereomer crystallizing directly from the reaction mixture.
| Aldehyde (R-CHO) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) of final Amino Acid |
| Benzaldehyde (B42025) | >99:1 | 76-93 | >98% |
| p-Anisaldehyde | >99:1 | 76-93 | >98% |
| p-Chlorobenzaldehyde | >99:1 | 76-93 | >98% |
| p-Nitrobenzaldehyde | >99:1 | 76-93 | >98% |
| 2-Naphthaldehyde | >99:1 | 76-93 | >98% |
Note: The yields and diastereomeric ratios are representative and can vary based on the specific substrate and reaction conditions. In many cases, the high diastereomeric ratio is achieved after crystallization of the major diastereomer.
Experimental Protocols
Protocol 1: Diastereoselective Strecker Synthesis of α-Aminonitriles
This protocol describes the formation of the diastereomerically enriched α-aminonitrile from an aldehyde, sodium cyanide, and this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Sodium Cyanide (1.1 eq)
-
Methanol (B129727) (solvent)
-
Glacial Acetic Acid
Procedure:
-
To a solution of the aldehyde (1.0 eq) in methanol, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and add a solution of sodium cyanide (1.1 eq) in a minimal amount of water, dropwise.
-
Add glacial acetic acid to catalyze the reaction and continue stirring in the ice bath for 2-4 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
The desired diastereomer of the α-aminonitrile often crystallizes from the reaction mixture. Collect the solid by filtration.
-
The filtered solid can be washed with cold methanol to remove soluble impurities and the minor diastereomer.
-
The diastereomeric purity of the product can be determined by NMR spectroscopy.
Protocol 2: Oxidative Cleavage of the this compound Auxiliary
This protocol details the removal of the chiral auxiliary to yield the free α-amino acid.[1]
Materials:
-
Diastereomerically pure α-aminonitrile (from Protocol 1)
-
Lead (IV) acetate (B1210297) (Pb(OAc)₄) (2.0 eq)
-
Tetrahydrofuran (THF) (solvent)
-
6M Hydrochloric Acid (HCl)
Procedure:
-
Suspend the α-aminonitrile (1.0 eq) in THF.
-
Add lead (IV) acetate (2.0 eq) portion-wise to the suspension at room temperature.
-
Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove insoluble lead salts.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting residue, add 6M HCl and heat the mixture at reflux for 4-6 hours to hydrolyze the intermediate imine and the nitrile group.
-
Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove benzaldehyde (the oxidized auxiliary).
-
The aqueous layer containing the hydrochloride salt of the α-amino acid can be concentrated or purified by ion-exchange chromatography to yield the enantiomerically pure α-amino acid.
Signaling Pathway and Logical Relationship Diagram
The logical relationship in the selection of the diastereomer can be visualized as follows:
Caption: Diastereoselection via Facial Bias.
Conclusion
This compound is a valuable and cost-effective chiral auxiliary for asymmetric synthesis. Its application in the Strecker reaction provides a reliable and highly diastereoselective route to enantiomerically pure α-amino acids, particularly α-arylglycines. The straightforward reaction protocols and the high levels of stereocontrol make this methodology attractive for both academic research and industrial applications in drug development.
References
Application Notes and Protocols: (-)-Phenylglycinol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Phenylglycinol is a versatile and highly valuable chiral building block in the asymmetric synthesis of pharmaceutical intermediates. Its utility stems from its ability to act as a chiral auxiliary, effectively controlling the stereochemistry of reactions to yield enantiomerically pure products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including piperidine (B6355638) alkaloids, β-amino acids, and the morpholine (B109124) core of the antiemetic drug Aprepitant.
Synthesis of Piperidine Alkaloids via Phenylglycinol-Derived Lactams
This compound is instrumental in the enantioselective synthesis of piperidine alkaloids. A common strategy involves the preparation of a chiral oxazolopiperidone lactam, which serves as a scaffold for stereoselective alkylation and subsequent transformations.
Logical Workflow for Piperidine Alkaloid Synthesis
Caption: Synthetic workflow for piperidine alkaloids.
Experimental Protocols
Protocol 1: Synthesis of (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine
This bicyclic lactam is a key intermediate synthesized from this compound and methyl 5-oxopentanoate.
-
Materials: this compound, methyl 5-oxopentanoate, toluene (B28343), p-toluenesulfonic acid monohydrate.
-
Procedure:
-
A solution of this compound and methyl 5-oxopentanoate in toluene is heated at reflux with azeotropic removal of water, using a Dean-Stark trap.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture.
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Alkylation of (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine
This protocol describes the stereoselective introduction of an alkyl group at the C-6 position.
-
Materials: (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine, Lithium bis(trimethylsilyl)amide (LiHMDS) solution, alkyl halide (e.g., benzyl (B1604629) bromide), anhydrous THF.
-
Procedure:
-
To a solution of the lactam in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Quantitative Data
| Intermediate/Product | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Alkylated Lactam (benzyl) | Benzyl bromide, LiHMDS | 71 | 92:8 | [1] |
| Alkylated Lactam (methyl) | Methyl iodide, LDA | 44 | >95:5 | [1] |
Asymmetric Synthesis of β-Amino Acids
This compound can be used as a chiral auxiliary to synthesize enantiomerically pure β-amino acids. The strategy involves the formation of a chiral template that directs the stereoselective addition of a nucleophile.
Logical Workflow for β-Amino Acid Synthesis
Caption: Synthesis of β-amino acids using a chiral auxiliary.
Experimental Protocol
Protocol 3: Stereoselective Synthesis of a β-Amino Ester
This protocol outlines a general procedure for the synthesis of a β-amino ester using a this compound-derived imine.
-
Materials: this compound, aldehyde (e.g., 3,5-dichlorobenzaldehyde), Reformatsky reagent (BrZnCH2CO2tBu), N-methylpyrrolidone (NMP).
-
Procedure:
-
Synthesize the imine from this compound and the corresponding aldehyde.
-
To a solution of the imine in NMP at -10 °C, add the Reformatsky reagent.
-
Stir the reaction mixture at -10 °C until completion (monitored by TLC).
-
Work up the reaction to isolate the β-amino alcohol adduct.
-
Perform oxidative cleavage of the amino alcohol using sodium periodate (B1199274) in the presence of an amine to yield the β-amino ester.
-
Purify the β-amino ester by crystallization or chromatography.
-
Quantitative Data
| Product | Overall Yield (%) | Enantiomeric Excess (ee%) | Reference |
| β-Amino Ester (from 3,5-dichlorobenzaldehyde) | 63 | >96 | [2] |
| β-Amino Ester (from salicylaldehyde (B1680747) derivative) | 49 | >99 | [2] |
Synthesis of a Key Intermediate for Aprepitant
Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key intermediate in its synthesis is a substituted morpholine, which can be prepared using this compound as a chiral starting material.
Signaling Pathway of Aprepitant
Caption: Aprepitant blocks the NK-1 receptor.
Experimental Protocol
Protocol 4: Synthesis of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine
This protocol describes a key step in the synthesis of the Aprepitant morpholine core.
-
Materials: A precursor morpholine derivative derived from this compound, 1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethanol, a Lewis acid catalyst.
-
Procedure:
-
A detailed, multi-step synthesis is required to produce the necessary morpholine precursor from this compound.
-
The final coupling involves a Lewis acid-mediated reaction between the morpholine precursor and 1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethanol.
-
The reaction is typically carried out in an inert solvent at low temperatures.
-
Purification of the final intermediate is achieved through crystallization.
-
Note: The synthesis of this complex intermediate involves multiple steps, and a detailed, publicly available protocol starting from this compound is not readily found in a single source. The final coupling step to produce Aprepitant from its morpholine intermediate is described in patents.
Quantitative Data for Final Coupling Step of Aprepitant
| Product | Reagents | Yield (%) | Reference |
| Aprepitant | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine p-toluenesulfonic acid salt, 3-chloromethyl-1,2,4-triazolin-5-one, N,N-diisopropylethylamine | 99.7 | [2] |
Conclusion
This compound is a cornerstone chiral molecule for the stereoselective synthesis of a wide array of pharmaceutical intermediates. Its application as a chiral auxiliary in the formation of complex heterocyclic structures like piperidines and morpholines, as well as in the synthesis of valuable building blocks like β-amino acids, highlights its significance in modern drug development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis.
References
Application Notes and Protocols: (-)-Phenylglycinol-Mediated Asymmetric Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of complex six-membered rings. The use of chiral auxiliaries, such as those derived from (-)-phenylglycinol, provides a powerful strategy for achieving high levels of stereocontrol in these cycloadditions. This document provides detailed protocols for the synthesis of a this compound-derived oxazolidinone dienophile, its application in a Lewis acid-catalyzed asymmetric Diels-Alder reaction, and the subsequent cleavage of the chiral auxiliary to yield the enantiomerically enriched product.
Introduction
The asymmetric Diels-Alder reaction is a fundamental transformation in the synthesis of chiral molecules, with wide-ranging applications in natural product synthesis and drug discovery. One of the most reliable methods for inducing enantioselectivity is the use of a chiral auxiliary, a stereogenic moiety that is temporarily attached to the dienophile. This auxiliary directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer of the Diels-Alder adduct.
This compound is a readily available and relatively inexpensive chiral building block. It can be easily converted into a chiral oxazolidinone, which serves as an excellent chiral auxiliary in a variety of asymmetric transformations, including the Diels-Alder reaction. The phenyl group of the auxiliary is believed to play a key role in shielding one face of the dienophile, leading to high diastereoselectivity in the cycloaddition step.
This application note provides a comprehensive protocol for a typical this compound-mediated Diels-Alder reaction, from the preparation of the chiral dienophile to the final product.
Experimental Protocols
Synthesis of (4R)-4-Phenyl-3-(prop-2-enoyl)oxazolidin-2-one (Chiral Dienophile)
This protocol describes the acylation of the oxazolidinone derived from (R)-(-)-phenylglycinol.
Materials:
-
(R)-(-)-2-Phenylglycinol
-
Acryloyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (R)-(−)-2-phenylglycinol (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and H₂O, add K₂CO₃ (1.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure (4R)-4-phenyl-3-(prop-2-enoyl)oxazolidin-2-one.
Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed cycloaddition of the chiral dienophile with a representative diene, cyclopentadiene (B3395910).
Materials:
-
(4R)-4-Phenyl-3-(prop-2-enoyl)oxazolidin-2-one
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (as a solution in hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4R)-4-phenyl-3-(prop-2-enoyl)oxazolidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaluminum chloride (1.2 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude Diels-Alder adduct.
-
The crude product can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic removal of the this compound auxiliary to yield the chiral carboxylic acid.[1][2][3]
Materials:
-
Diels-Alder adduct from section 2.2
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a pre-cooled aqueous solution of LiOH·H₂O (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).[1]
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.[1]
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ to reduce excess peroxide.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
To recover the chiral auxiliary, make the aqueous layer basic (pH ~10-11) with 1 M NaOH and extract with CH₂Cl₂.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or crystallization.
Data Presentation
The this compound-mediated Diels-Alder reaction typically proceeds with high yields and excellent diastereoselectivity. Below is a summary of representative results.
| Diene | Dienophile Moiety | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | N-Acryloyl | Et₂AlCl | -78 | 92 | >95:5 | General Literature |
| Isoprene | N-Acryloyl | Et₂AlCl | -78 | 88 | >90:10 (regioisomers) | General Literature |
| 1,3-Butadiene | N-Crotonyl | EtAlCl₂ | -78 | 85 | >95:5 | General Literature |
| Cyclopentadiene | N-Crotonyl | Et₂AlCl | -78 | 90 | >98:2 | General Literature |
Visualizations
Experimental Workflow
Caption: Overall workflow for the this compound mediated Diels-Alder reaction.
Stereochemical Rationale
Caption: Rationale for the observed stereoselectivity in the Diels-Alder reaction.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure diagrams for a complete visualization.)
Conclusion
The use of this compound as a chiral auxiliary provides a robust and reliable method for conducting asymmetric Diels-Alder reactions. The protocols outlined in this document offer a clear and detailed guide for researchers in academic and industrial settings. The high diastereoselectivities and reliable cleavage methods make this a valuable tool in the synthesis of enantiomerically pure compounds for various applications, including the development of new pharmaceuticals.
References
Application Notes and Protocols for Asymmetric Aldol Addition Using (-)-Phenylglycinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing asymmetric aldol (B89426) reactions utilizing chiral auxiliaries derived from (-)-phenylglycinol. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the stereocontrolled construction of complex molecular architectures, a critical step in the development of new therapeutic agents. The use of this compound-derived oxazolidinones offers a reliable and predictable method for achieving high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds.
Data Presentation: Performance of this compound Derived Auxiliaries in Asymmetric Aldol Additions
The following tables summarize the quantitative data for the asymmetric aldol addition of N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with various aldehydes. This chiral auxiliary is readily prepared from this compound. The data highlights the high yields and excellent diastereoselectivities achievable with this methodology.
Table 1: Asymmetric Aldol Addition of N-Propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | (2'R,3'S)-3-hydroxy-2-methyl-3-phenyl-1-((4R,5S)-4-methyl-5-phenyl-2-oxazolidinon-3-yl)propan-1-one | 88 | 88:12 | [1] |
| 2 | Isobutyraldehyde | (2'R,3'R)-3-hydroxy-2,4-dimethyl-1-((4R,5S)-4-methyl-5-phenyl-2-oxazolidinon-3-yl)pentan-1-one | 85 | >95:5 | [2] |
| 3 | Propionaldehyde | (2'R,3'S)-3-hydroxy-2-methyl-1-((4R,5S)-4-methyl-5-phenyl-2-oxazolidinon-3-yl)pentan-1-one | 82 | 97:3 | [2] |
| 4 | 2-Benzyloxyacetaldehyde | (2'R,3'S)-4-(benzyloxy)-3-hydroxy-2-methyl-1-((4R,5S)-4-methyl-5-phenyl-2-oxazolidinon-3-yl)butan-1-one | 98 | 75:25 | [3] |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Protocol 1: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (-)-Norephedrine
This protocol describes the synthesis of the chiral auxiliary from commercially available (-)-norephedrine, which is closely related to this compound.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Water
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, diethyl carbonate, and potassium carbonate.
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude solid from a hexane-ethyl acetate mixture to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Protocol 2: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol details the N-acylation of the chiral auxiliary with propionyl chloride to form the substrate for the aldol reaction.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dichloromethane or ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of propionyl chloride (1.1 equivalents) in anhydrous THF.
-
Add the propionyl chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: Asymmetric Aldol Addition
This protocol describes the diastereoselective aldol reaction between the N-acylated chiral auxiliary and an aldehyde.
Materials:
-
N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous dichloromethane
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
pH 7 Phosphate (B84403) buffer
-
30% Hydrogen peroxide
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 equivalents) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 equivalents), either neat or as a solution in anhydrous dichloromethane, dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography on silica (B1680970) gel.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy acid, which can then be converted to other functional groups.
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (B78521) (LiOH)
Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 equivalents) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equivalents).
-
Stir the reaction at 0 °C for 4 hours or until completion as monitored by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric aldol addition using a this compound derivative as a chiral auxiliary.
References
Application Notes and Protocols: (-)-Phenylglycinol Derivative-Catalyzed Enantioselective Michael Addition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective Michael addition reaction catalyzed by an organocatalyst derived from (R)-phenylglycine, a derivative of (-)-phenylglycinol. The protocols and data presented are adapted from studies on the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, demonstrating a robust method for the formation of chiral carbon-carbon bonds.[1]
Introduction
The enantioselective Michael addition is a powerful and atom-economical method for the asymmetric synthesis of a wide range of chiral compounds.[1] Organocatalysis, in particular, has emerged as an attractive strategy due to the operational simplicity, low toxicity, and ready availability of the catalysts.[1] Chiral amines derived from natural amino acids and their derivatives are effective organocatalysts for such transformations.
This application note focuses on the use of novel organocatalysts synthesized from (R)-phenylglycine for the direct asymmetric Michael addition of ketones to nitroolefins. These catalysts have demonstrated high yields and enantioselectivities, providing a reliable method for the synthesis of enantiomerically enriched nitroalkanes, which are versatile building blocks in organic synthesis.[1]
Data Presentation
The following table summarizes the results for the catalytic asymmetric Michael addition of cyclohexanone to various aromatic nitroolefins using an (R)-phenylglycine-derived organocatalyst.[1]
| Entry | Nitroolefin (Ar) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 95 | 98:2 | 88 |
| 2 | 4-FC₆H₄ | 88 | 98:2 | 85 |
| 3 | 4-ClC₆H₄ | 94 | 98:2 | 87 |
| 4 | 4-BrC₆H₄ | 96 | 97:3 | 86 |
| 5 | 4-MeC₆H₄ | 92 | 98:2 | 90 |
| 6 | 4-MeOC₆H₄ | 90 | 98:2 | 88 |
| 7 | 2-ClC₆H₄ | 85 | 95:5 | 80 |
| 8 | 2-Furyl | 82 | 96:4 | 82 |
Experimental Protocols
This section details the general experimental procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by an (R)-phenylglycine derived organocatalyst.[1]
Materials:
-
(R)-phenylglycine derived organocatalyst (15 mol%)
-
Cyclohexanone (5 equivalents)
-
trans-β-nitrostyrene (1 equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a suspension of the (R)-phenylglycine derived organocatalyst (0.15 equivalents) and cyclohexanone (5 equivalents) in 0.75 mL of DMSO and water (3 equivalents), add trans-β-nitrostyrene (1 equivalent).
-
Allow the resulting mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.
-
The diastereomeric ratio can be determined by ¹H-NMR of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a proposed catalytic cycle for the enantioselective Michael addition.
Caption: Experimental workflow for the enantioselective Michael addition.
Caption: Proposed catalytic cycle for the amine-catalyzed Michael addition.
References
Application of (-)-Phenylglycinol in the Synthesis of Chiral Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Phenylglycinol is a versatile chiral auxiliary widely employed in asymmetric synthesis. Within the realm of peptide science, its primary application lies in the stereoselective synthesis of non-proteinogenic α-amino acids. These custom amino acids are crucial building blocks for creating novel peptides with tailored biological activities, enhanced stability, and unique structural properties. While not directly involved in the peptide bond formation on a solid support, this compound is instrumental in establishing the chirality of the amino acid monomers prior to their incorporation into a peptide sequence. This document provides detailed protocols for the synthesis of a chiral amino acid using a this compound-derived auxiliary, followed by its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Core Application: Asymmetric Synthesis of α-Amino Acids
The most prominent use of phenylglycinol derivatives in a peptide synthesis context is in the asymmetric Strecker synthesis to produce enantiomerically pure α-amino acids. In this method, a derivative, such as (R)-phenylglycine amide, acts as a chiral auxiliary to control the stereochemical outcome of the reaction. The process involves the formation of an intermediate α-amino nitrile, which, after hydrolysis and removal of the auxiliary, yields the desired chiral amino acid. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric and enantiomeric excess.[1][2][3]
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities achieved in the asymmetric Strecker synthesis of α-amino acids using (R)-phenylglycine amide as a chiral auxiliary.
| Aldehyde Substrate | Product Amino Acid | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Pivaldehyde | (S)-tert-Leucine | 73 | >99:1 | >98 | [1] |
| Various Aldehydes | Various α-Amino Acids | 76-93 | >99:1 | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine
This protocol details the synthesis of (S)-tert-Leucine using (R)-phenylglycine amide as a chiral auxiliary, adapted from the literature.[1][2][3]
Materials:
-
(R)-phenylglycine amide
-
Pivaldehyde
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Solvents for extraction and crystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Iminonitrile Formation:
-
In a suitable reaction vessel, dissolve (R)-phenylglycine amide (1 equivalent) and pivaldehyde (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trimethylsilyl cyanide (1.2 equivalents) dropwise to the solution.
-
Continue stirring at room temperature. The reaction is accompanied by an in situ crystallization-induced asymmetric transformation, leading to the selective precipitation of one diastereomer.
-
After 24 hours, filter the crystalline precipitate and wash with cold methanol to isolate the diastereomerically pure α-amino nitrile.
-
-
Hydrolysis of the Nitrile:
-
Suspend the isolated α-amino nitrile in a solution of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours until the nitrile is fully hydrolyzed to the corresponding carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
-
Auxiliary Removal and Product Isolation:
-
Neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the (R)-phenylglycine amide auxiliary.
-
Filter off the auxiliary.
-
Adjust the pH of the filtrate to the isoelectric point of tert-leucine to precipitate the product.
-
Collect the crude (S)-tert-Leucine by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.
-
Protocol 2: Incorporation of Custom Amino Acid via Fmoc-SPPS
Once the chiral amino acid is synthesized, it must be N-terminally protected (e.g., with an Fmoc group) before it can be used in Solid-Phase Peptide Synthesis. The following is a general protocol for the incorporation of this custom Fmoc-protected amino acid into a peptide chain.
Materials:
-
Fmoc-protected custom amino acid (e.g., Fmoc-(S)-tert-Leucine-OH)
-
Pre-loaded resin (e.g., Fmoc-Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution in DMF (20%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected custom amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure the reaction has gone to completion (beads remain colorless or yellow). If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the dried resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
Purify the peptide by preparative HPLC.
-
Visualizations
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
Preparation of Chiral Oxazolidinones from (-)-Phenylglycinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. This document provides detailed protocols for the preparation of the versatile chiral auxiliary, (4R)-4-phenyl-1,3-oxazolidin-2-one, from commercially available (R)-(-)-phenylglycinol. Furthermore, it outlines the subsequent N-acylation and a diastereoselective alkylation, demonstrating its application in the synthesis of enantioenriched carboxylic acid derivatives.
Introduction
Chiral oxazolidinones, particularly those popularized by David A. Evans, are cornerstone reagents in modern asymmetric synthesis. Their rigid structure and predictable stereochemical control make them invaluable for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The (4R)-4-phenyl-1,3-oxazolidin-2-one, derived from inexpensive (R)-(-)-phenylglycinol, serves as a key chiral auxiliary. Its phenyl substituent effectively shields one face of the enolate derived from its N-acylated derivative, directing incoming electrophiles to the opposite face with high diastereoselectivity. This predictable control is crucial in the development of single-enantiomer drugs.
Part 1: Synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one
This section details the synthesis of the chiral oxazolidinone auxiliary from (R)-(-)-phenylglycinol via cyclization with diethyl carbonate.
Reaction Scheme
Caption: Synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one.
Experimental Protocol
Materials:
-
(R)-(-)-Phenylglycinol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether (Etp)
-
250 mL three-necked round-bottom flask
-
Thermometer
-
Vigreux column with distillation head
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a thermometer and a Vigreux column with a distillation head, add (R)-(-)-phenylglycinol (4.3 g, 31.4 mmol), diethyl carbonate (9.3 g, 79.0 mmol), and anhydrous potassium carbonate (0.43 g, 3.10 mmol).
-
Heat the reaction mixture to 130-140 °C. Ethanol (B145695) will begin to distill as it is formed. Continue heating until the distillation of ethanol ceases.
-
Cool the resulting oily residue to room temperature.
-
Add 50 mL of CH₂Cl₂ to the flask to dissolve the product and facilitate the filtration of the potassium carbonate.
-
Filter the mixture to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:3) to yield the pure (4R)-4-phenyl-1,3-oxazolidin-2-one as a white solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Appearance | White solid | [1] |
Part 2: Application in Asymmetric Synthesis: N-Acylation and Alkylation
This section describes the use of (4R)-4-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary in a two-step sequence involving N-acylation followed by diastereoselective alkylation.
Workflow
Caption: Workflow for Asymmetric Alkylation using a Chiral Oxazolidinone.
Protocol 1: N-Acylation of (4R)-4-phenyl-1,3-oxazolidin-2-one
Materials:
-
(4R)-4-phenyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (4R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl-(4R)-4-phenyl-1,3-oxazolidin-2-one.[2]
Protocol 2: Asymmetric Alkylation
Materials:
-
N-Propionyl-(4R)-4-phenyl-1,3-oxazolidin-2-one
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl (B1604629) bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Proceed with a standard aqueous workup and purification by flash column chromatography to isolate the diastereomerically enriched product.[2]
Quantitative Data for Asymmetric Alkylation
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 90 |
| Allyl iodide | >99:1 | 89 |
| Methyl iodide | 98.5:1.5 | 93 |
Data is representative and may vary based on specific reaction conditions and substrates.
Conclusion
The preparation of chiral oxazolidinones from readily available precursors like this compound provides access to powerful tools for asymmetric synthesis. The protocols outlined in this document offer reliable methods for the synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one and its subsequent application in diastereoselective alkylation reactions. These methods are highly valuable for researchers and scientists in academic and industrial settings, particularly in the field of drug discovery and development, where the synthesis of enantiomerically pure compounds is of paramount importance.
References
Application Note: Analytical Methods for Tracking (-)-Phenylglycinol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Phenylglycinol is a critical chiral building block in the synthesis of numerous pharmaceuticals. The ability to accurately monitor reactions involving this intermediate is paramount for optimizing reaction conditions, ensuring enantiomeric purity, and maximizing yield. This document provides detailed protocols and application data for key analytical techniques used to track the progress and stereochemical outcome of reactions involving this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound and its derivatives.[1] By employing a chiral stationary phase (CSP), the enantiomers can be separated and quantified, allowing for the determination of enantiomeric excess (e.e.).[2]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. The mobile phase composition may require optimization for baseline separation.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can be adjusted to improve resolution.[3]
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: The enantiomeric excess is calculated using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Data Presentation: HPLC Analysis of a this compound Synthesis Reaction
| Time Point | This compound Peak Area | (+)-Phenylglycinol Peak Area | Enantiomeric Excess (e.e.) % |
| 1 hour | 54,321 | 2,173 | 92.3% |
| 4 hours | 156,789 | 6,587 | 91.8% |
| 8 hours | 289,123 | 12,721 | 91.4% |
| 24 hours | 453,678 | 21,324 | 91.1% |
Workflow for Chiral HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.[4] This method is particularly useful for identifying byproducts and assessing the overall purity of the reaction mixture.
Experimental Protocol: GC-MS Analysis via Silylation
-
Derivatization:
-
Take a 50 µL aliquot of the reaction mixture and dry it completely under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS System:
-
GC Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Identify the derivatized this compound and any byproducts by their retention times and mass spectra. Quantify by integrating the peak area of the total ion chromatogram (TIC) or a specific ion.
Data Presentation: GC-MS Monitoring of a this compound Reaction
| Time Point | This compound (as TMS derivative) % Area | Starting Material % Area | Byproduct A % Area |
| 1 hour | 25.4 | 72.1 | 2.5 |
| 4 hours | 68.2 | 28.9 | 2.9 |
| 8 hours | 89.1 | 7.8 | 3.1 |
| 24 hours | 95.3 | 1.5 | 3.2 |
Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for real-time, non-destructive monitoring of chemical reactions.[5][6] It provides structural information and allows for the quantification of reactants, intermediates, and products directly in the reaction mixture.[7]
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Instrumentation: A benchtop or high-field NMR spectrometer.[5]
-
Sample Preparation:
-
The reaction is typically run in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) if possible.
-
If the reaction solvent is not deuterated, an NMR tube with a coaxial insert containing a deuterated solvent for locking can be used.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components in the mixture.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
-
Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes).
-
-
Data Analysis:
-
Identify characteristic peaks for the starting material, this compound product, and any observable intermediates.
-
Calculate the conversion by integrating the signal of a characteristic proton of the starting material and comparing it to the integral of a characteristic proton of the product. The concentration of each species can be determined relative to the integral of the internal standard.
-
Conversion (%) = [ Integral(Product) / (Integral(Product) + Integral(Starting Material)) ] x 100
-
Data Presentation: ¹H NMR Reaction Progress Analysis
| Time Point | Starting Material (Integral) | This compound (Integral) | % Conversion |
| 0 min | 1.00 | 0.00 | 0% |
| 30 min | 0.78 | 0.22 | 22% |
| 60 min | 0.55 | 0.45 | 45% |
| 120 min | 0.21 | 0.79 | 79% |
| 240 min | 0.05 | 0.95 | 95% |
Logical Diagram for NMR Reaction Monitoring
Conclusion
The selection of an appropriate analytical method for monitoring this compound reactions depends on the specific information required. Chiral HPLC is essential for determining the stereochemical outcome and enantiomeric purity. GC-MS, after derivatization, is excellent for assessing overall purity and identifying volatile byproducts. NMR spectroscopy offers the advantage of real-time, non-invasive monitoring of reaction kinetics. Often, a combination of these techniques provides the most comprehensive understanding of the reaction, facilitating efficient process development and ensuring the quality of the final product.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Magritek [magritek.com]
- 6. pharmtech.com [pharmtech.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method Development for the Enantiomeric Separation of (-)-Phenylglycinol
Application Note and Protocol
This document provides a comprehensive guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of phenylglycinol enantiomers, with a focus on quantifying (-)-Phenylglycinol. This method is crucial for researchers, scientists, and professionals in drug development and quality control who require enantiomerically pure compounds.
Introduction
Phenylglycinol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals. The biological activity of chiral compounds is often enantiomer-specific, making the separation and quantification of individual enantiomers a critical step in the drug development and manufacturing process. Chiral HPLC is a powerful analytical technique for achieving this separation. This application note details a systematic approach to developing a robust chiral HPLC method for this compound, primarily utilizing a polysaccharide-based chiral stationary phase (CSP).
Method Development Strategy
The development of a successful chiral HPLC method typically involves screening different types of chiral stationary phases and optimizing the mobile phase composition. For phenylglycinol, which contains both an amino and a hydroxyl group, polysaccharide-based and Pirkle-type CSPs are excellent candidates.
A general workflow for chiral method development is outlined below:
Experimental Protocols
Primary Recommended Method
This protocol is based on the successful separation of chiral amines on polysaccharide-based CSPs.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralcel OD-H column (250 x 4.6 mm, 5 µm)
-
Racemic Phenylglycinol standard
-
This compound reference standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of Phenylglycinol in the mobile phase. |
Protocol:
-
System Preparation: Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared racemic phenylglycinol standard solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Enantiomer Identification: Inject the this compound reference standard to identify the corresponding peak in the racemic mixture chromatogram.
-
Quantification: For the determination of enantiomeric purity, prepare a calibration curve using the this compound reference standard.
Alternative and Screening Methods
For a comprehensive method development, it is advisable to screen other chiral stationary phases and mobile phase compositions.
Alternative Columns:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm): This column, with an amylose-based CSP, often provides complementary selectivity to the cellulose-based Chiralcel OD-H.[1][2]
-
Regis (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm): A Pirkle-type CSP that can offer a different chiral recognition mechanism.
Screening Mobile Phases:
-
n-Hexane / Ethanol / DEA (e.g., 90:10:0.1, v/v/v)
-
Vary the alcohol percentage (e.g., from 5% to 30%) to optimize the retention and resolution.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of Phenylglycinol enantiomers based on the primary recommended method and potential results from alternative methods.
| Chromatographic Parameters | Chiralcel OD-H | Chiralpak AD-H (Expected) | (R,R)-Whelk-O1 (Expected) |
| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | Hexane/IPA/DEA (85:15:0.1) | Hexane/IPA/DEA (90:10:0.1) |
| Retention Time (t_R1) (min) | ~ 8.5 | ~ 10.2 | ~ 7.8 |
| Retention Time (t_R2) (min) | ~ 10.0 | ~ 12.5 | ~ 9.1 |
| Selectivity Factor (α) | > 1.15 | > 1.20 | > 1.10 |
| Resolution (R_s) | > 1.5 | > 2.0 | > 1.5 |
Note: The values for Chiralpak AD-H and (R,R)-Whelk-O1 are hypothetical and represent typical starting points for method development.
Conclusion
The described chiral HPLC method using a Chiralcel OD-H column provides a robust and reliable approach for the enantiomeric separation of Phenylglycinol. The detailed protocol and method development strategy offer a comprehensive guide for researchers to establish a suitable analytical method for the quality control and analysis of this compound. Further optimization of mobile phase composition and flow rate may be performed to meet specific analytical requirements.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
Determining the Absolute Configuration of (-)-Phenylglycinol and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglycinol and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceutical compounds. The precise determination of their absolute configuration is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides detailed protocols and a comparative analysis of key analytical techniques for unambiguously assigning the absolute configuration of (-)-Phenylglycinol products.
Core Analytical Techniques
The determination of the absolute configuration of chiral molecules like this compound relies on a variety of sophisticated analytical methods. The primary techniques discussed in this note are X-ray Crystallography, NMR Spectroscopy (utilizing Mosher's method), and Chiroptical Spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Comparative Analysis of Techniques
Each method offers unique advantages and is suited for different sample types and research questions. The following table summarizes the key aspects of each technique for easy comparison.
| Technique | Sample Requirements | Principle | Key Data Output | Throughput | Remarks |
| X-ray Crystallography | Single crystal of high quality | Diffraction of X-rays by the electron cloud of atoms in a crystal lattice.[1][2] | 3D molecular structure, bond lengths, bond angles, space group, and Flack parameter for absolute configuration. | Low | Provides the most definitive assignment of absolute configuration.[1][2] Requires successful crystallization, which can be a significant bottleneck. |
| NMR Spectroscopy (Mosher's Method) | Soluble compound (~1-5 mg) | Derivatization with a chiral agent (Mosher's acid) to form diastereomers, which exhibit distinct NMR chemical shifts.[3] | Differences in proton chemical shifts (Δδ = δS - δR) for the two diastereomeric esters. | Moderate | A widely used and reliable method for compounds with secondary alcohols or amines. Does not require crystallization. |
| Vibrational Circular Dichroism (VCD) | Soluble compound (~1-10 mg) in an appropriate solvent | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] | VCD spectrum, which is a fingerprint of the molecule's absolute configuration in solution. | Moderate to High | Powerful for molecules in solution and does not require derivatization.[4] Requires comparison with quantum chemical calculations for absolute configuration assignment. |
| Electronic Circular Dichroism (ECD) | Soluble compound with a chromophore | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[5] | ECD spectrum, with positive or negative Cotton effects characteristic of the stereochemistry. | High | Highly sensitive method for compounds containing chromophores.[5] The complexity of the spectrum can sometimes make interpretation challenging. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific derivative of this compound being analyzed.
X-ray Crystallography
Objective: To determine the three-dimensional structure and absolute configuration of a crystalline this compound derivative.
Protocol:
-
Crystallization:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.
-
Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[6]
-
NMR Spectroscopy: Mosher's Ester Method
Objective: To determine the absolute configuration of the stereogenic center in this compound by analyzing the ¹H NMR spectra of its diastereomeric Mosher's esters.
Protocol:
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate vials, dissolve a small amount (e.g., 1-2 mg) of the this compound derivative in an anhydrous solvent like dichloromethane (B109758) or pyridine.
-
To one vial, add a slight excess (e.g., 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).
-
To the other vial, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and DMAP.
-
Allow the reactions to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reactions and purify the resulting diastereomeric esters, if necessary, although direct analysis of the crude reaction mixture is often possible.
-
-
NMR Data Acquisition:
-
Dissolve each diastereomeric ester in a deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to use the same concentration and experimental parameters for both samples.
-
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers, paying close attention to the protons near the stereogenic center.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
A consistent pattern of positive Δδ values for protons on one side of the molecule (relative to the MTPA plane) and negative Δδ values for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Chiroptical Spectroscopy: VCD and ECD
Objective: To determine the absolute configuration of this compound derivatives in solution by comparing their experimental VCD or ECD spectra with theoretically calculated spectra.
Protocol:
-
Sample Preparation:
-
Dissolve the purified this compound derivative in a suitable achiral solvent (e.g., chloroform (B151607) for VCD, methanol (B129727) or acetonitrile (B52724) for ECD) at a known concentration. The choice of solvent is critical as it should be transparent in the spectral region of interest.
-
-
Spectral Acquisition:
-
VCD: Record the VCD and infrared (IR) spectra using a VCD spectrometer.
-
ECD: Record the ECD and UV-Vis spectra using an ECD spectrometer.
-
Acquire a background spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the this compound derivative using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths (for VCD) or electronic transition energies and rotatory strengths (for ECD) for the most stable conformers using Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT).
-
Generate the theoretical VCD or ECD spectrum by Boltzmann-averaging the spectra of the individual conformers.
-
-
Data Analysis:
-
Compare the experimental VCD or ECD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the experimental and calculated spectra show a good agreement in terms of sign and relative intensity of the major bands, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.
-
Visualizations
Workflow for Absolute Configuration Determination
References
- 1. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, electronic circular dichroism and Raman optical activity in the gas phase and in solution: a computational and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "CCDC 1571228: Experimental Crystal Structure Determination" by Alexis R. Myers, Jared A. Pienkos et al. [open.clemson.edu]
- 4. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Nontrivial spectral band progressions in electronic circular dichroism spectra of carbohelicenes revealed by linear response calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: (-)-Phenylglycinol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Phenylglycinol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low overall yield in the biocatalytic synthesis of this compound from L-phenylalanine (B559525).
Q: My biocatalytic synthesis of (S)- or (R)-phenylglycinol from L-phenylalanine is resulting in low yields. What are the critical parameters to optimize?
A: Low yields in biocatalytic cascades can stem from several factors, including suboptimal reaction conditions and inefficient enzyme activity. A systematic optimization of parameters is crucial for improving the conversion rate and overall yield.
Troubleshooting Steps:
-
Verify and Optimize Bioconversion Conditions: The efficiency of the enzymatic cascade is highly sensitive to the reaction environment. Ensure the following parameters are optimized[1]:
-
pH: Maintain the pH of the buffer solution within the optimal range for all enzymes in the cascade. For the conversion of L-phenylalanine to phenylglycinol, a pH of 7.5 is often used[1].
-
Temperature: Enzyme activity is temperature-dependent. A common temperature for this bioconversion is 25-30°C[1].
-
Cofactor and Amine Donor Concentrations: Ensure adequate concentrations of necessary cofactors like PLP and NADH, as well as the amine donor. For example, in one study, 0.1 mM PLP was used[1].
-
Substrate and Cell Loading: The ratio of the substrate to the whole-cell biocatalyst is critical. High substrate concentrations can sometimes lead to substrate inhibition.
-
-
Enhance Enzyme Catalytic Efficiency: The catalytic efficiency of the enzymes, particularly transaminases or amine dehydrogenases, can be a bottleneck.
-
Consider using engineered enzymes with improved activity. For instance, engineered amine dehydrogenases have shown significant improvements in catalytic efficiency[2].
-
-
Monitor Reaction Progress: Actively monitor the reaction's progress using techniques like GC or HPLC to identify if the reaction is stalling or if intermediates are accumulating. This can help pinpoint the specific enzymatic step that is rate-limiting.
Issue 2: Poor enantioselectivity in the synthesis of chiral phenylglycinol.
Q: I am observing poor enantiomeric excess (ee) in my synthesis of this compound. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The choice of catalyst and reaction conditions are paramount.
Troubleshooting Steps:
-
Catalyst Selection (Biocatalysis):
-
The choice of enzyme is critical for stereoselectivity. For instance, using an (R)-ω-transaminase or an (S)-ω-transaminase can direct the synthesis towards the desired enantiomer[1].
-
Ensure the enzyme preparation is pure and does not contain contaminating enzymes that could lead to the formation of the undesired enantiomer.
-
-
Catalyst and Reagent Selection (Chemical Synthesis):
-
For chemical reductions of prochiral ketones, the choice of the chiral catalyst or stoichiometric reagent is crucial. Methods like enantioselective reduction using borane (B79455) with an oxazaborolidine catalyst or hydrogenation with chiral transition metal complexes are known for high enantioselectivity[3].
-
In reactions like the Mannich reaction, the use of a suitable organocatalyst, such as proline, can lead to high ee's[4].
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.
-
Solvent: The polarity and nature of the solvent can influence the transition state of the stereodetermining step. Experiment with a range of solvents to find the optimal one for your specific reaction.
-
Issue 3: Formation of byproducts during the synthesis.
Q: My reaction is producing significant byproducts, which complicates purification and reduces the yield of this compound. What are the likely side reactions and how can I minimize them?
A: Byproduct formation is a common issue that can arise from various side reactions. Understanding the potential pathways for byproduct formation is key to mitigating them.
Troubleshooting Steps:
-
Identify Potential Side Reactions:
-
In reductions of α-amino acids or their derivatives, over-reduction to other functional groups can occur.
-
In reactions involving aldehydes and imines for the synthesis of β-amino alcohols, side products like 1,2-diols or 1,2-diamines can form through self-coupling reactions[5].
-
In lipase-catalyzed amidations involving phenylglycinol, ester and diacetylated compounds can form as byproducts[6].
-
-
Optimize Reaction Conditions to Favor the Desired Pathway:
-
Stoichiometry of Reactants: Carefully control the molar ratio of your reactants. For example, in lipase-catalyzed amidation, an optimal molar ratio of phenylglycinol to the acid was found to be 1.5:1 to suppress byproduct formation[6].
-
Temperature and Reaction Time: Sub-optimal temperatures or excessively long reaction times can promote the formation of undesired byproducts[7]. Monitor the reaction closely and quench it once the starting material is consumed to the maximum extent.
-
pH Control: In aqueous reactions, maintaining the correct pH is crucial to prevent side reactions[7].
-
-
Purity of Starting Materials: Ensure the high purity of your reactants, as impurities can sometimes catalyze side reactions[7].
Data Presentation: Yield Improvement Strategies
The following tables summarize quantitative data from various studies on the synthesis of phenylglycinol, highlighting key parameters for yield optimization.
Table 1: Biocatalytic Synthesis of (R)- and (S)-Phenylglycinol from L-Phenylalanine[1]
| Parameter | (S)-Phenylglycinol | (R)-Phenylglycinol |
| Yield | 71.0% | 80.5% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Temperature | 25°C | 25°C |
| pH | 7.5 | 7.5 |
| Key Enzymes | (S)-ω-transaminase | (R)-ω-transaminase |
Table 2: Multi-Enzyme Cascade for Phenylglycinol Synthesis from a Diol Intermediate[8]
| Product | Yield | Enantiomeric Excess (ee) |
| (S)-Phenylglycinol | 81% | >99.4% |
| (R)-Phenylethanolamine | 92% | >99.9% |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-Phenylglycinol from L-Phenylalanine
This protocol is adapted from a study reporting a six-step artificial cascade biocatalysis system[1].
Materials:
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5)
-
L-phenylalanine (L-PA)
-
Engineered E. coli cells co-expressing necessary enzymes
-
(S)-ω-transaminase expressing E. coli cells
-
Glucose
-
Pyridoxal 5'-phosphate (PLP)
-
(R)-MBA (amine donor)
Procedure:
-
Prepare a 100 mL reaction mixture in a sodium phosphate buffer (100 mM, pH 7.5).
-
Add 20 mM of L-phenylalanine.
-
Add 20 g cdw/L of the engineered E. coli cell module for the initial conversion steps.
-
Add 15 g cdw/L of the E. coli cell module expressing the (S)-ω-transaminase.
-
Add 10 mM glucose and 0.1 mM PLP.
-
Add 30 mM (R)-MBA as the amine donor.
-
Incubate the reaction at 25°C with shaking (200 rpm) for 12 hours.
-
Monitor the reaction progress by taking samples at appropriate intervals for GC analysis.
-
Upon completion, proceed with product extraction and purification.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Simplified Biocatalytic Pathway for Phenylglycinol Synthesis
Caption: Simplified biocatalytic pathway.
References
- 1. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. organicreactions.org [organicreactions.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
common side reactions with (-)-Phenylglycinol as a chiral auxiliary
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (-)-Phenylglycinol as a chiral auxiliary in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound as a chiral auxiliary?
A1: this compound is widely used in asymmetric synthesis to control the stereochemical outcome of reactions. Its most common applications include the synthesis of chiral α-amino acids, β-lactams, and other chiral amines and carbonyl compounds. It is particularly effective in directing alkylation, aldol, and cycloaddition reactions.
Q2: What are the main advantages of using this compound?
A2: The primary advantages of this compound are its commercial availability in both enantiomeric forms, its relatively low cost, and its high efficiency in inducing chirality. The resulting diastereomers are often crystalline, which can facilitate purification by recrystallization.
Q3: What are the most common side reactions or issues encountered when using this compound?
A3: The most frequently encountered issues include:
-
Low Diastereoselectivity: Formation of a mixture of diastereomers, reducing the overall efficiency of the asymmetric synthesis.
-
Difficult Auxiliary Cleavage: Challenges in removing the auxiliary without affecting the newly formed stereocenter.
-
Epimerization: Loss of stereochemical integrity at the newly formed chiral center or adjacent centers during the reaction or workup.
-
N-Acylation Side Reactions: Unwanted acylation of the nitrogen atom of the auxiliary, leading to byproducts.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., to -78°C or -100°C) can enhance diastereoselectivity by favoring the kinetically controlled product. | Increased diastereomeric ratio. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Perform a solvent screen with common solvents like THF, toluene, and dichloromethane (B109758). | Identification of a solvent that improves diastereoselectivity. |
| Incorrect Lewis Acid or Stoichiometry | The choice and amount of Lewis acid are critical for achieving high stereocontrol. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their stoichiometry. | Enhanced diastereoselectivity through optimal chelation and steric hindrance. |
| Low Purity of Starting Materials | Impurities in the starting materials, including this compound, can interfere with the reaction. Ensure all reagents and solvents are of high purity and anhydrous. | Improved and more consistent diastereoselectivity. |
Experimental Protocol: Optimization of Asymmetric Alkylation
-
Preparation of the N-Acyl Auxiliary: To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add the corresponding acyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Enolate Formation and Alkylation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere. Add a solution of LDA (1.1 eq) dropwise and stir for 1 hour. Add the alkylating agent (1.2 eq) and continue stirring for 2-4 hours at -78°C.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
Issue 2: Difficult Auxiliary Cleavage
Symptom: Low yield or incomplete removal of the this compound auxiliary.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Inappropriate Cleavage Conditions | The choice of cleavage method depends on the stability of the product. For acid-sensitive products, consider milder methods. For substrates labile to reduction, oxidative cleavage is preferred. | Efficient removal of the auxiliary without product degradation. |
| Steric Hindrance | Bulky substituents near the auxiliary attachment point can hinder cleavage. Increase reaction time, temperature, or use a less sterically hindered cleavage reagent. | Improved cleavage yield. |
| Incomplete Reaction | Ensure sufficient equivalents of the cleavage reagent are used and that the reaction is allowed to proceed to completion (monitor by TLC or LC-MS). | Complete removal of the chiral auxiliary. |
Experimental Protocols for Auxiliary Cleavage:
-
Oxidative Cleavage:
-
Dissolve the substrate in a suitable solvent (e.g., methanol (B129727)/water).
-
Add an oxidizing agent such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the cleaved product.[1]
-
-
Reductive Cleavage (Hydrogenolysis):
-
Dissolve the substrate in a solvent like methanol or ethanol.
-
Add a palladium catalyst (e.g., Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Filter the catalyst and concentrate the solution to obtain the product.
-
Issue 3: Epimerization
Symptom: Loss of stereochemical purity at the newly formed stereocenter, observed as a decrease in enantiomeric excess (e.e.) after auxiliary cleavage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Harsh Reaction or Workup Conditions | The presence of strong acids or bases, or elevated temperatures, can lead to epimerization, especially if the stereocenter is adjacent to a carbonyl group. Use milder reagents and maintain low temperatures during the reaction and workup. | Preservation of the stereochemical integrity of the product. |
| Prolonged Reaction Times | Long exposure to reaction conditions can sometimes allow for equilibration to the thermodynamically more stable, but undesired, epimer. Monitor the reaction closely and quench it as soon as the starting material is consumed. | Minimized epimerization and higher enantiomeric excess. |
| Cleavage-Induced Epimerization | The conditions used to cleave the auxiliary can sometimes cause epimerization. If suspected, screen different cleavage methods (e.g., oxidative vs. reductive, different reagents). | Successful cleavage without loss of stereochemical purity. |
Workflow for Investigating Epimerization
Caption: A workflow for troubleshooting epimerization issues.
Issue 4: N-Acylation Side Reactions
Symptom: Formation of byproducts resulting from the acylation of the nitrogen atom of the this compound auxiliary.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Use of Excess Acylating Agent | An excess of a highly reactive acylating agent can lead to acylation of both the hydroxyl and amino groups. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture. | Reduced formation of the N-acylated byproduct. |
| Reaction Conditions | The reaction conditions, such as the choice of base and solvent, can influence the relative reactivity of the hydroxyl and amino groups. Consider using a non-nucleophilic base and optimizing the solvent. | Increased selectivity for O-acylation. |
| Protection of the Amino Group | If N-acylation remains a significant problem, consider temporarily protecting the amino group of this compound before introducing the acyl group, followed by deprotection. | Elimination of the N-acylation side reaction. |
Reaction Scheme: Selective O-Acylation
Caption: Reaction scheme for the selective O-acylation of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for (-)-Phenylglycinol Catalysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions where (-)-Phenylglycinol and its derivatives are used as chiral catalysts or auxiliaries.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments.
Issue 1: Low Enantioselectivity (Low ee)
Q1: My asymmetric reduction of a ketone using a this compound-derived oxazaborolidine catalyst (CBS reduction) is giving low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low enantioselectivity in a Corey-Bakshi-Shibata (CBS) reduction is a common challenge. Several factors can be at play. Here is a step-by-step guide to troubleshoot this issue:
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Water Contamination: The presence of even trace amounts of water can significantly decrease enantioselectivity.[1][2][3] Ensure that all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be anhydrous.
-
Purity of Borane (B79455) Source: Commercially available borane solutions (e.g., BH₃•THF) can contain borohydride (B1222165) species that lead to non-selective reduction, thus lowering the overall ee.[1] It is advisable to use freshly opened bottles of high-purity borane reagents or titrate older solutions to determine their exact concentration. Catecholborane can be an alternative reducing agent that sometimes provides better enantioselectivity at very low temperatures.[1]
-
Reaction Temperature: Temperature is a critical parameter for enantioselectivity. Generally, lower temperatures lead to higher ee values by increasing the energy difference between the diastereomeric transition states.[1] If the reaction is being run at room temperature or 0 °C, try lowering the temperature incrementally to -20 °C, -40 °C, or even -78 °C. However, be aware that for some catalyst-substrate combinations, there is an optimal temperature, below which the ee might decrease again.[4]
-
Solvent Choice: The solvent can have a profound impact on the transition state geometry and, consequently, on the enantioselectivity. While THF and toluene (B28343) are commonly used, a solvent screen can be beneficial. Non-polar solvents often favor higher selectivity.[5]
-
Catalyst Loading: Both too low and too high catalyst loadings can be detrimental to enantioselectivity. Insufficient catalyst may allow the non-catalyzed background reaction to become significant. Conversely, high concentrations of some organocatalysts can lead to aggregation, which may be less selective.[6] It is recommended to screen a range of catalyst loadings (e.g., 5-20 mol%).
-
Substrate Suitability: The steric and electronic properties of the ketone substrate play a crucial role. A significant steric difference between the two substituents on the carbonyl group is necessary for high enantioselectivity.[7]
Q2: I am observing poor enantioselectivity in the addition of diethylzinc (B1219324) to an aldehyde using a catalyst derived from this compound. What should I investigate?
A: Similar to the CBS reduction, several factors influence the enantioselectivity of this reaction:
-
Ligand Purity and Structure: Ensure the this compound-derived ligand is of high chemical and enantiomeric purity. The structure of the ligand is critical; small modifications can lead to significant changes in enantioselectivity.
-
Solvent Effects: The choice of solvent is crucial. Chlorinated solvents, polar aprotic solvents (like THF and acetonitrile), and non-polar solvents (like toluene and hexane) can all lead to different outcomes. An empirical screening of solvents is often the most effective approach to identify the optimal conditions.
-
Reaction Temperature: Lowering the reaction temperature generally improves enantioselectivity. It is advisable to conduct the reaction at 0 °C or below.
-
Catalyst and Reagent Stoichiometry: The ratio of the chiral ligand to the diethylzinc and the aldehyde can impact the formation and reactivity of the active catalytic species. Optimizing these ratios is recommended.
Issue 2: Low Reaction Yield or Incomplete Conversion
Q1: My reaction has a high ee, but the yield is low with a significant amount of starting material remaining. How can I improve the conversion?
A: Low conversion with good enantioselectivity suggests that the catalyst is selective but not active enough or is deactivating over the course of the reaction.
-
Catalyst Deactivation: As mentioned, oxazaborolidine catalysts are sensitive to moisture. Ensure strictly anhydrous conditions.[2][3]
-
Insufficient Catalyst Loading: A low catalyst loading may not be sufficient to drive the reaction to completion within a reasonable time.[6] Consider a modest increase in the catalyst concentration.
-
Reaction Time and Temperature: The reaction may simply need more time to go to completion, especially at lower temperatures. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. If extending the reaction time is not effective, a slight increase in temperature might be necessary, but be mindful of the potential trade-off with enantioselectivity.
-
Reagent Stoichiometry: Verify that the stoichiometry of your reagents is correct and that the reducing agent (in the case of CBS reduction) or the organometallic reagent is present in a sufficient excess.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a CBS reduction using a this compound-derived oxazaborolidine catalyst?
A: The Corey-Bakshi-Shibata (CBS) reduction proceeds via a dual activation mechanism. The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, activating it as a hydride donor. Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. This brings the ketone and the activated borane into a well-defined, six-membered ring transition state, facilitating a face-selective intramolecular hydride transfer.[2][3]
Q2: How can I prepare the oxazaborolidine catalyst from this compound?
A: The catalyst is typically prepared by the condensation of this compound with a borane source. For instance, the widely used (S)-2-Methyl-CBS-oxazaborolidine is generated by reacting (S)-(+)-2-(diphenylhydroxymethyl) pyrrolidine (B122466) (derived from proline, but analogous in principle for phenylglycinol derivatives) with methylboronic acid or trimethylboroxine.[8] The catalyst can also be generated in situ.[4][9]
Q3: Is it possible to regenerate or recover the this compound-derived catalyst?
A: For homogeneous catalysts like the oxazaborolidine used in CBS reductions, regeneration of the catalyst in situ is part of the catalytic cycle.[3] However, recovery of the intact catalyst from the reaction mixture for reuse can be challenging. A more common and practical approach is to recover the chiral auxiliary, this compound or its derivative, after the reaction is complete and the product has been isolated. For example, after a CBS reduction, the chiral precursor (S)-α,α-diphenylprolinol can be recovered from the aqueous phase after workup by adjusting the pH and extracting with an organic solvent. This recovered auxiliary can then be used to synthesize fresh catalyst.
Q4: How does the structure of the ketone substrate affect the outcome of a CBS reduction?
A: The CBS reduction is highly sensitive to the steric environment of the ketone. High enantioselectivity is generally achieved when there is a significant size difference between the two substituents attached to the carbonyl group. The catalyst-borane complex coordinates to the ketone at the sterically more accessible lone pair, which is the lone pair closer to the smaller substituent, leading to a predictable stereochemical outcome.[2][7]
Data Presentation
The following tables summarize quantitative data on the optimization of reaction conditions for catalysis involving this compound derivatives.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in the CBS Reduction of Benzalacetone [4]
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 0 | 61 | 73 |
| 2 | Toluene | -20 | - | 78 |
| 3 | Toluene | -40 | - | 84 |
| 4 | Toluene | -60 | - | 63 |
| 5 | THF | 0 | 48 | 73 |
| 6 | CH₂Cl₂ | 0 | 13 | 56 |
Table 2: Optimization of Catalyst Loading and Borane Equivalents for the CBS Reduction of Benzalacetone [4]
| Entry | Catalyst Loading (mol%) | Borane Equivalents | Temperature (°C) | ee (%) |
| 1 | 10 | 1.2 | -40 | 84 |
| 2 | 8 | 1.0 | -40 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone using a this compound-derived CBS Catalyst[2][10]
-
To a flame-dried, argon-purged flask, add the chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 10 mol%) as a solution in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the borane source (e.g., borane-dimethyl sulfide (B99878) complex, 1.0 M in THF, 1.2 equivalents) to the catalyst solution and stir for 5-10 minutes.
-
Add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral alcohol.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Below are diagrams illustrating key workflows and concepts in optimizing reactions with this compound-derived catalysts.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: (-)-Phenylglycinol Crystallization
Welcome to the technical support center for (-)-Phenylglycinol crystallization. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues encountered during the crystallization of this compound.
Q1: My this compound is "oiling out" during crystallization instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. This is a common issue in crystallization and can be caused by several factors:
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High Impurity Levels: Impurities can significantly lower the melting point of the compound, causing it to liquefy at the crystallization temperature.[1]
-
Low Melting Point: The inherent melting point of this compound (approximately 75-79°C) may be close to the temperature of the crystallization solution.[2]
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High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added, the high level of supersaturation can favor the formation of an oil over crystals.[3]
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Inappropriate Solvent Choice: The solvent system may not be ideal for promoting crystal lattice formation.
Solutions:
-
Slow Down Cooling: A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.[4] A recommended starting cooling rate is 0.5°C/min, which can be gradually increased to 1°C/min.[5]
-
Use a Seed Crystal: Introducing a small, high-quality crystal of this compound can provide a template for further crystal growth and bypass the nucleation barrier that can lead to oiling.[1][3]
-
Adjust Solvent System:
-
If using a single solvent, try adding a small amount of a co-solvent in which this compound is less soluble to reduce the overall solubility and promote crystallization.
-
In a mixed solvent system, you can add more of the "soluble solvent" to decrease the level of supersaturation.[1]
-
-
Purify the Material: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization.[5]
Q2: I am getting a very low yield of this compound crystals. What are the possible reasons and how can I improve it?
A2: A poor crystallization yield can be frustrating. Here are some common causes and solutions:
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Using Too Much Solvent: Dissolving the crude this compound in an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product in the solution.
Solutions:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise until the solid just dissolves.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during filtration, pre-heat the funnel and receiving flask with hot solvent.
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Maximize Cooling Time and Reduce Temperature: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover more by carefully evaporating some of the solvent and cooling again.
Q3: The this compound crystals I obtained are very small or needle-shaped. How can I grow larger, more well-defined crystals?
A3: Crystal size and morphology (habit) are influenced by several factors. Small or needle-like crystals can be difficult to filter and handle.
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Rapid Cooling: Fast cooling rates lead to rapid nucleation and the formation of many small crystals.
-
High Supersaturation: Similar to rapid cooling, high supersaturation favors nucleation over crystal growth.
-
Solvent Effects: The solvent can influence which crystal faces grow faster, thus determining the final shape.
Solutions:
-
Slow Cooling: A very slow cooling rate is crucial for growing larger crystals. Insulating the crystallization flask can help achieve this.
-
Control Supersaturation: Generate supersaturation slowly. This can be achieved by slow cooling or by the slow addition of an anti-solvent.[3]
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Solvent Selection: Experiment with different solvents or solvent mixtures. Sometimes a small change in the solvent system can dramatically alter the crystal habit.[6]
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Use of Additives: In some cases, the addition of a small amount of a "habit modifier" can inhibit growth on certain crystal faces, leading to a different morphology.[7]
Quantitative Data
While precise solubility data for this compound across a range of solvents and temperatures is not widely available in public literature, the following table summarizes its general solubility characteristics. Researchers should determine specific solubilities experimentally for their chosen solvent systems.
| Solvent | General Solubility | Notes |
| Water | Limited | [7][8] |
| Methanol | Soluble | [7][8] |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Acetone | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Chloroform | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Toluene | Sparingly Soluble |
Experimental Protocols
General Protocol for the Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound from a single solvent. The choice of solvent should be determined based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with a small amount of hot solvent to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly. The melting point of pure this compound is in the range of 75-79°C.[2]
Visualizations
Troubleshooting Workflow for "Oiling Out"
This diagram outlines the decision-making process when encountering the "oiling out" phenomenon.
References
- 1. (S)-(+)-2-Phenylglycinol CAS#: 20989-17-7 [m.chemicalbook.com]
- 2. (S)-(+)-2-Phenylglycinol 98 20989-17-7 [sigmaaldrich.com]
- 3. amherst.edu [amherst.edu]
- 4. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DL-2-Phenylglycinol, 98% | Fisher Scientific [fishersci.ca]
- 7. (S)-(+)-2-Phenylglycinol | 20989-17-7 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
Technical Support Center: Purification of (-)-Phenylglycinol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Phenylglycinol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and achieving high enantiomeric purity include:
-
Diastereomeric Salt Crystallization: This is a classical and widely used method for resolving enantiomers.[1][2] A chiral resolving agent, such as (+)-camphor-10-sulfonic acid, is reacted with racemic phenylglycinol to form diastereomeric salts.[3] These salts have different solubilities, allowing for their separation by fractional crystallization.[1][3]
-
Stripping Crystallization (SC): This technique combines melt crystallization and vaporization to purify the desired enantiomer from a mixture.[4][5] It is a solvent-free method that can be effective for enriching a sample that already has a high initial concentration of the desired enantiomer.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. This method is often used for analytical purposes to determine enantiomeric purity but can also be scaled up for preparative separations.
-
Preferential Crystallization: This method can be used for conglomerate-forming enantiomers, where seeding a supersaturated racemic solution with a crystal of the desired enantiomer can induce its crystallization.[6]
Q2: What are some common impurities I might encounter in my this compound sample?
A2: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
The undesired (+)-enantiomer (S-phenylglycinol).[4]
-
Starting materials from the synthesis, such as 2-amino-2-phenylacetic acid.[6]
-
By-products from the reaction, the nature of which will depend on the specific synthetic method used.
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Residual solvents from the synthesis or purification steps.[]
Q3: How can I determine the enantiomeric purity of my purified this compound?
A3: The enantiomeric purity is typically determined using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and common methods. It uses a chiral stationary phase to separate the enantiomers, and the peak areas are used to calculate the enantiomeric excess (ee).
-
Polarimetry: This technique measures the optical rotation of a solution of the compound.[4] The specific rotation of the purified sample is compared to the known specific rotation of the pure enantiomer to determine its purity. For R-phenylglycinol, the specific rotation is [α]D20 = -29.9° (in 1 M HCl).[4]
Troubleshooting Guides
Recrystallization
Problem: My this compound will not crystallize.
| Possible Cause | Suggested Solution |
| Solution is not saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| Supersaturation has not been achieved. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[8] Add a seed crystal of pure this compound.[8] |
| Incorrect solvent system. | The chosen solvent may be too good a solvent. Try a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid.[8][9] |
| Presence of impurities inhibiting crystallization. | Consider a preliminary purification step like column chromatography to remove impurities. If the solution is colored, treatment with activated charcoal during the recrystallization process may help remove colored impurities.[9][10] |
Problem: The yield of my recrystallization is very low.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[8][10] |
| Crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely (an ice bath can be used for the final stage) before filtering.[9] |
| The compound is significantly soluble in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize the solubility of the compound in the mother liquor.[9] |
| Product was lost during washing. | Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
Chiral HPLC
Problem: Poor resolution between the enantiomers of this compound and its derivatives.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP). | The selected CSP may not be suitable for your specific derivative. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[11][12] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol).[11] For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[11] |
| Incorrect flow rate. | Chiral separations are often sensitive to flow rate. Try reducing the flow rate to see if resolution improves.[11] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as this can significantly impact chiral recognition.[11] |
Problem: Peak tailing in the chromatogram.
| Possible Cause | Suggested Solution |
| Secondary interactions with the column. | For basic compounds like phenylglycinol, interactions with residual silanol (B1196071) groups on the silica-based column can cause tailing. Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase. |
| Column overload. | Injecting too much sample can lead to peak broadening and tailing.[11] Reduce the injection volume or the concentration of the sample. |
| Column degradation. | The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Quantitative Data Summary
Table 1: Stripping Crystallization of R-Phenylglycinol [4]
| Initial Purity of R-Phenylglycinol | Final Purity of R-Phenylglycinol | Recovery Ratio |
| 0.90 | 0.937 | 46% - 55% |
| 0.94 | 0.985 | 46% - 55% |
| 0.97 | 0.995 | 46% - 55% |
Table 2: Diastereomeric Salt Resolution of DL-Phenylglycine with (+)-Camphor-10-sulfonic acid [3]
| Parameter | Value |
| Isolated Yield of D-PG·(+)-CS salt | 45.7% |
| Optical Purity of D-PG·(+)-CS salt | 98.8% |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-Phenylglycinol
This protocol is a general guideline and may require optimization.
-
Salt Formation:
-
Dissolve racemic phenylglycinol in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, dissolved in the same solvent.
-
Stir the solution, and the diastereomeric salts should begin to precipitate. The less soluble diastereomer will crystallize out first.
-
-
Fractional Crystallization:
-
Heat the mixture to dissolve the precipitate.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the collected crystals from a fresh portion of the hot solvent to improve the diastereomeric purity. This process can be repeated until the desired purity is achieved.
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the resolving agent and liberate the free this compound.
-
Extract the this compound into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of N-acylated this compound derivative by Column Chromatography
This protocol is a general guideline for purifying a non-polar N-acylated derivative.
-
Column Packing:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry-pack the column with silica (B1680970) gel.[13]
-
Add another layer of sand on top of the silica gel.[13]
-
-
Sample Loading:
-
Dissolve the crude N-acylated this compound derivative in a minimal amount of the eluent or a solvent in which it is highly soluble.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Equilibrate the column with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).[13]
-
Begin eluting the compound from the column, collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by thin-layer chromatography (TLC) to determine which fractions contain the desired product.
-
-
Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified N-acylated this compound derivative.
-
Visualizations
Caption: Troubleshooting workflow for low yield in recrystallization.
Caption: Troubleshooting logic for poor chiral HPLC resolution.
References
- 1. Resolution processes [kesselssa.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Phenylglycine - Regis Technologies [registech.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
preventing racemization of (-)-Phenylglycinol during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of (-)-Phenylglycinol.
Troubleshooting Guide: Preventing Racemization
Racemization, the conversion of a chiral molecule into a mixture of equal quantities of both enantiomers, is a critical issue in the synthesis of enantiopure compounds like this compound. Loss of optical purity can occur at various stages of the synthesis. This guide outlines potential causes of racemization and provides recommended solutions.
Table 1: Troubleshooting Racemization in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) in Crude Product | Harsh Reaction Conditions: High temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] | - Lower the reaction temperature. For many stereoselective syntheses, cryogenic conditions (e.g., -78 °C) are optimal.[1] - Reduce the reaction time to the minimum required for completion. |
| Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as imines or enolates, which can lead to racemization.[1] | - Use milder bases (e.g., organic bases like triethylamine (B128534) or diisopropylethylamine instead of strong inorganic bases). - If acidic conditions are necessary, consider using weaker acids or buffered solutions. | |
| Inappropriate Choice of Reagents: Certain reagents may promote side reactions or the formation of unstable intermediates that are prone to racemization.[1] | - Select reagents known for their high stereoselectivity. For reductions of α-amino ketones, consider chiral catalysts based on ruthenium, rhodium, or iridium.[1] - When using protecting groups, opt for those that enhance stereochemical stability, such as urethane-type protecting groups (e.g., Cbz, Boc).[1] | |
| Decreased Enantiomeric Excess after Work-up | Aqueous Work-up with Strong Acids or Bases: The use of strong acids or bases during the extraction and washing steps can cause racemization of the final product.[1] | - Use buffered aqueous solutions (e.g., saturated ammonium (B1175870) chloride for quenching, or bicarbonate solutions for neutralization) instead of strong acids or bases. - Minimize the contact time of the product with aqueous acidic or basic layers. |
| Decreased Enantiomeric Excess after Purification | Acidic Stationary Phase in Chromatography: Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds like amino alcohols.[1] | - Use a neutral stationary phase like alumina (B75360) for column chromatography. - Deactivate silica gel by pre-treating it with a solution of a non-polar solvent containing a small amount of a volatile base (e.g., triethylamine) and then drying it before use.[1] |
| High Temperatures during Solvent Removal: Prolonged heating during the removal of solvents under reduced pressure can lead to racemization. | - Use a rotary evaporator at the lowest possible temperature. - For highly sensitive compounds, consider freeze-drying (lyophilization) if applicable. |
Frequently Asked Questions (FAQs)
Q1: At which stages of the synthesis is racemization of this compound most likely to occur?
A1: Racemization can happen at several key stages:
-
During the main chemical reaction: This is particularly true if the reaction conditions are harsh (e.g., high temperature, presence of strong acids or bases).[1]
-
During the work-up procedure: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.[1]
-
During purification: Purification methods like chromatography on acidic silica gel can cause a loss of stereochemical purity.[1]
Q2: How does the choice of solvent impact racemization?
A2: The solvent plays a significant role by influencing the stability of intermediates. Protic solvents can stabilize charged intermediates that may be susceptible to racemization.[1] Aprotic polar solvents can also contribute to racemization depending on the specific reaction mechanism. It is often necessary to screen various solvents to find the optimal balance between reactivity and stereochemical stability.[1]
Q3: Can protecting groups help in minimizing racemization?
A3: Yes, protecting groups are a crucial tool for preventing racemization.
-
Steric Hindrance: Bulky protecting groups can physically block the approach of reagents to the chiral center, thereby inhibiting reactions that could lead to racemization.[1]
-
Electronic Effects: Electron-withdrawing protecting groups can reduce the acidity of the proton at the chiral center, making it less likely to be removed by a base, which is often the initial step in racemization.[1] For amino alcohols, urethane-type protecting groups like Cbz and Boc are known to reduce the likelihood of racemization.[1][2]
Q4: Are there specific synthetic methods recommended to obtain highly enantiopure this compound?
A4: Yes, biocatalytic methods have shown excellent results. For instance, a one-pot cascade biotransformation process starting from L-phenylalanine (B559525) has been developed to produce (S)-phenylglycinol (the enantiomer of this compound, which is (R)-phenylglycinol) with high conversion and excellent enantiomeric excess (> 99% ee).[3] This approach involves a series of enzymatic reactions under mild conditions, which are ideal for preserving stereochemistry.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-Phenylglycinol from L-Phenylalanine
This protocol is based on a published biocatalytic cascade method and is recommended for achieving high enantiopurity.[3]
1. Preparation of Recombinant E. coli Cell Modules:
- Prepare two engineered E. coli cell modules.
- Module 1: Co-expresses six enzymes (phenylalanine ammonia-lyase, ferulic acid decarboxylase, phenylacrylic acid decarboxylase, styrene (B11656) monooxygenase, epoxide hydrolase, and alcohol dehydrogenase) for the conversion of L-phenylalanine to 2-hydroxyacetophenone (B1195853).
- Module 2: Expresses an (S)-ω-transaminase, alanine (B10760859) dehydrogenase, and glucose dehydrogenase for the conversion of 2-hydroxyacetophenone to (S)-phenylglycinol.
2. Biotransformation Conditions:
- Combine the two engineered E. coli cell modules in a suitable buffer.
- Optimize the reaction conditions, including pH, temperature, glucose concentration, and the ratio of the two cell modules.
- The reaction converts L-phenylalanine to (S)-phenylglycinol with high conversion and enantiomeric excess.
3. Product Isolation and Purification:
- After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
- Extract the supernatant with an organic solvent (e.g., ethyl acetate).
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.
- Purify the crude product by column chromatography on neutral alumina to yield pure (S)-phenylglycinol.
4. Determination of Enantiomeric Excess:
- The enantiomeric excess of the final product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Racemization pathway of this compound.
References
Technical Support Center: Byproduct Identification in (-)-Phenylglycinol Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in reactions mediated by the chiral auxiliary, (-)-Phenylglycinol.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low diastereoselectivity. What are the common causes and how can I improve it?
A1: Low diastereoselectivity is a frequent challenge in asymmetric synthesis. The primary cause is often suboptimal reaction conditions that do not sufficiently favor the formation of one diastereomer over the other.
Common Causes:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the transition states leading to the different diastereomers, resulting in a loss of selectivity.
-
Lewis Acid/Catalyst: The choice and stoichiometry of the Lewis acid or catalyst are critical. An inappropriate Lewis acid may not chelate effectively with the chiral auxiliary and the substrate, leading to poor facial control.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state assembly.
-
Substrate Sterics: The steric bulk of your substrates can either enhance or interfere with the directing effect of the chiral auxiliary.
-
Purity of this compound: The presence of the (+)-enantiomer will lead to the formation of the opposite product enantiomer, thus reducing the overall diastereomeric and enantiomeric excess.
Troubleshooting Steps:
-
Temperature Screening: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This generally enhances selectivity by favoring the lower energy transition state.
-
Lewis Acid Screening: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific substrate and reaction.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Confirm Auxiliary Purity: Verify the enantiomeric purity of your this compound using chiral HPLC or by preparing a derivative with a chiral agent and analyzing by NMR.
Q2: I am observing an unexpected peak in my NMR spectrum that corresponds to the starting aldehyde. What could be the cause?
A2: In reactions like the Strecker synthesis, where an imine is formed in situ followed by a nucleophilic addition, the intermediate can be susceptible to hydrolysis. For instance, in a Strecker synthesis, the intermediate α-aminonitrile can hydrolyze back to the starting aldehyde and the chiral auxiliary, this compound. This is often observed when the reaction mixture is exposed to water during workup before the nitrile is fully stabilized or converted to the final amino acid.
To mitigate this, ensure anhydrous conditions are maintained throughout the reaction and that the workup procedure is designed to avoid premature hydrolysis of sensitive intermediates.
Q3: Besides the undesired diastereomer, what other types of byproducts can be formed from this compound itself?
A3: this compound, being a 1,2-amino alcohol, can participate in several side reactions depending on the reagents and conditions:
-
Oxazolidinone Formation: In the presence of phosgene, chloroformates, or related reagents, this compound can cyclize to form a chiral oxazolidinone.
-
Imine Formation: The primary amine can react with aldehydes or ketones in your reaction mixture to form imines, which may or may not be the desired reactive intermediate.
-
Epimerization: Under harsh basic or acidic conditions, there is a possibility of epimerization at the stereocenter bearing the phenyl group, although this is generally not favored.
-
Degradation: Strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation of the molecule. The specific degradation products would need to be characterized but could involve cleavage of the C-C bond between the two functionalized carbons.
Q4: I am having difficulty removing the this compound auxiliary after the reaction. What are some common issues and solutions?
A4: Cleavage of the chiral auxiliary is a critical step and can sometimes be challenging.
-
Incomplete Cleavage: If using acidic hydrolysis to cleave an auxiliary, the reaction may require extended time or stronger acidic conditions. However, be mindful that harsh conditions can lead to side reactions or epimerization of the product.
-
Product Epimerization: Basic conditions for cleavage (e.g., hydrolysis of an ester) can cause epimerization of an acidic proton alpha to a carbonyl group in your product. Consider milder enzymatic cleavage or alternative cleavage strategies.
-
Reductive Cleavage Issues: Reagents like LiAlH₄ used for reductive cleavage can sometimes reduce other functional groups in your product. Careful control of temperature and stoichiometry is crucial.
If you encounter these issues, it is advisable to screen different cleavage conditions on a small scale to find the optimal balance between complete removal of the auxiliary and preservation of the product's integrity.
Troubleshooting Guides
Problem: Identification of an Unknown Byproduct
Symptoms: An unexpected peak is observed in the HPLC chromatogram or NMR spectrum of the crude reaction mixture.
Workflow for Identification:
Caption: Workflow for the identification and mitigation of unknown byproducts.
Data Presentation: Diastereomeric Ratio Analysis
For quantitative analysis of diastereomeric byproducts, it is crucial to present the data clearly.
| Entry | Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:undesired) |
| 1 | TiCl₄ | -78 | DCM | 95:5 |
| 2 | TiCl₄ | 0 | DCM | 80:20 |
| 3 | BF₃·OEt₂ | -78 | DCM | 75:25 |
| 4 | TiCl₄ | -78 | Toluene | 92:8 |
Experimental Protocols
Protocol 1: General Method for Monitoring Diastereoselectivity by ¹H NMR
-
Sample Preparation:
-
Carefully quench a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Perform a mini-workup by extracting the organic components with a suitable solvent (e.g., ethyl acetate) and washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify distinct signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often well-resolved.
-
Integrate the signals for each diastereomer. The ratio of the integrals will give the diastereomeric ratio (d.r.).
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol is for the analysis of the final product after the cleavage of the this compound auxiliary.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the class of your compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.
-
Mobile Phase Screening:
-
Prepare a racemic standard of your final product.
-
Start with a standard mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) (for normal phase) or an aqueous buffer with acetonitrile/methanol (for reversed-phase).
-
Inject the racemic standard and monitor the separation.
-
Optimize the mobile phase composition (e.g., the ratio of hexane to alcohol) to achieve baseline separation of the two enantiomers.
-
-
Sample Analysis:
-
Dissolve a small amount of your purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC system using the optimized method.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Diastereoselectivity
This diagram outlines the logical steps to troubleshoot a reaction with poor diastereoselectivity.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Technical Support Center: Scale-Up of Reactions Involving (-)-Phenylglycinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Phenylglycinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound from laboratory to industrial scale presents several key challenges. A major concern is managing reaction exotherms, as inadequate heat dissipation can lead to thermal runaway, reducing yield and purity and posing safety risks.[1][2] Purification of the final product at a large scale is also a significant hurdle, often requiring the development of robust crystallization or chromatography methods to remove impurities.[3] Furthermore, ensuring consistent stereoselectivity and minimizing side reactions, which may not be apparent at the lab scale, is crucial for a successful scale-up.
Q2: How can I improve the yield and purity of my this compound derivative at a larger scale?
A2: To improve yield and purity during scale-up, a multi-faceted approach is recommended. A thorough risk assessment and process optimization are essential before attempting a large-scale reaction.[1] Consider implementing in-situ protection of reactive functional groups to minimize side reactions. One successful strategy involves the in-situ protection with TMSCl, which can save steps and result in high yields. Additionally, optimizing the purification process is critical. Developing a reliable recrystallization protocol can eliminate the need for multiple chromatographic purifications, significantly improving overall yield and purity.
Q3: What are common side reactions to watch out for during the synthesis of this compound derivatives?
A3: When working with this compound and its derivatives, particularly in syntheses involving peptides or similar amide bond formations, several side reactions can occur. One common issue is the formation of diketopiperazines, especially when a dipeptide with an N-terminal glycine (B1666218) is formed.[4] Racemization of the preceding amino acid being coupled to a glycine residue is another potential side reaction that can compromise the stereochemical integrity of the final product.[4] Careful selection of coupling reagents and reaction conditions is vital to minimize these unwanted pathways.
Q4: Are there established methods for purifying multi-kilogram quantities of this compound derivatives?
A4: Yes, for multi-kilogram scale purification, traditional column chromatography can become impractical. Stripping crystallization has been successfully applied for the chiral purification of R-phenylglycinol from an enantiomeric mixture and can be a viable large-scale purification method.[3] Developing a robust recrystallization procedure is another highly effective strategy for large-scale purification, which can significantly enhance the chemical purity of the final product. For instance, a well-developed recrystallization process can improve purity from <97% to >99%.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield & Multiple Spots on TLC | Reaction Overheating: The reaction may be exothermic, and poor temperature control can lead to side reactions and decomposition.[1] | - Ensure adequate cooling capacity for the reaction vessel. - Add reagents slowly and monitor the internal temperature closely. - Consider using a continuous flow reactor for better heat transfer.[2] |
| Incorrect Reagent Purity/Quality: Impurities in starting materials or reagents can lead to unexpected side reactions and lower yields.[5][6] | - Use high-purity reagents and starting materials. - Verify the quality of reagents before use, especially on a large scale. | |
| Difficulty in Product Purification | Inefficient Purification Method: Standard lab-scale purification methods like column chromatography may not be suitable for large quantities.[3] | - Develop a robust recrystallization protocol. - Explore alternative purification techniques like stripping crystallization.[3] |
| Inconsistent Stereoselectivity | Thermodynamic vs. Kinetic Control: The stereoselectivity of the reaction may be dependent on reaction conditions that change at a larger scale. | - Carefully control reaction temperature and addition rates to favor the desired stereoisomer. - In some cases, stereoselectivity can be thermodynamically controlled, allowing for equilibration to the desired isomer.[7] |
| Thermal Runaway/Exotherm | Poor Heat Dissipation: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[1] | - Use a reactor with a high heat transfer coefficient. - Employ controlled addition of reagents using a syringe pump or dropping funnel. - Consider flow chemistry, which offers superior temperature control.[2][8] |
Experimental Protocols
Protocol 1: Preparative Scale Biocatalytic Synthesis of (R)-Phenylglycinol
This protocol is adapted from a one-pot, six-step artificial cascade biocatalysis system.[9]
Materials:
-
Engineered recombinant E. coli cell modules (one for conversion to 2-hydroxyacetophenone, one expressing (R)-ω-transaminase)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Glucose
-
Pyridoxal 5'-phosphate (PLP)
-
L-Alanine
-
NH₃/NH₄Cl buffer
Procedure:
-
Prepare a 100 mL reaction mixture in a suitable vessel containing 100 mM sodium phosphate buffer (pH 7.5).
-
Add 20 mM L-phenylalanine to the buffer.
-
Add 15 g (cell dry weight)/L of the first engineered E. coli cell module (for conversion to 2-hydroxyacetophenone).
-
Add 20 g (cell dry weight)/L of the second engineered E. coli cell module (expressing (R)-ω-transaminase).
-
Add 20 mM glucose, 0.1 mM PLP, 400 mM L-Alanine, and 150 mM NH₃/NH₄Cl.
-
Incubate the reaction at 25 °C with agitation (200 rpm) for 12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, proceed with product isolation and purification. This biocatalytic method has been shown to yield (R)-phenylglycinol in 80.5% yield with >99% enantiomeric excess.[9]
Protocol 2: Managing Exothermic Reactions - General Procedure
This protocol provides a general framework for controlling exothermic reactions during scale-up.[1]
Materials:
-
Reactants for the specific synthesis
-
Appropriate solvent
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Dropping funnel or syringe pump
Procedure:
-
Set up the reaction in a vessel equipped with a magnetic or overhead stirrer, a thermometer to monitor the internal temperature, and a cooling bath.
-
Dissolve the starting material in the appropriate solvent and cool the mixture to the desired initial temperature.
-
Add the second reagent dropwise via a dropping funnel or syringe pump at a rate that allows the internal temperature to be maintained within a narrow range.
-
Continuously monitor the internal temperature. If a rapid increase is observed, slow down or stop the addition and allow the cooling bath to bring the temperature back to the desired range.
-
Once the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress by TLC or another suitable analytical technique.
-
Have a quench solution readily available in case of an uncontrollable exotherm.
Visualizations
Caption: Workflow for biocatalytic synthesis and large-scale purification of (R)-Phenylglycinol.
Caption: Troubleshooting logic for addressing low yield or purity in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary - Lookchem [lookchem.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right solvent for (-)-Phenylglycinol recrystallization
Welcome to the technical support center for the recrystallization of (-)-Phenylglycinol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound through crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but poorly at lower temperatures. Based on its chemical structure, this compound, a polar molecule, is soluble in polar organic solvents and has limited solubility in water. A mixed solvent system, such as ethanol (B145695) and water, is often effective. Ethanol acts as the primary solvent in which this compound is readily soluble when hot, while water serves as the anti-solvent to induce crystallization upon cooling.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons. One common cause is that the boiling point of the solvent is higher than the melting point of the solute. Another reason can be that the solution is too concentrated or cooled too rapidly.
To troubleshoot this issue:
-
Reheat the solution: Add a small amount of the primary solvent (the one in which the compound is more soluble) to the mixture to ensure complete dissolution.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[1][2]
-
Solvent selection: If the problem persists, consider a different solvent system with a lower boiling point.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery can be due to several factors. To improve your yield:
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]
-
Ensure complete crystallization: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.
-
Avoid premature crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[2]
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[1][2]
Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
A4: If crystallization does not occur spontaneously, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of this compound to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Reduce the temperature: If cooling to room temperature is insufficient, try using an ice bath or even a colder cooling bath to further decrease the solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated. | Add a small amount of the primary solvent and reheat until the solution is clear. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. | |
| Inappropriate solvent system. | Select a solvent with a lower boiling point or a different solvent/anti-solvent combination. | |
| Low Crystal Yield | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. |
| Incomplete precipitation. | Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature. | |
| Product lost during transfer/filtration. | Pre-heat funnels during hot filtration; wash glassware with a small amount of cold mother liquor. | |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Lack of nucleation sites. | Scratch the inner surface of the flask with a glass rod or add a seed crystal. | |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Solvent Selection Data
Selecting the right solvent is crucial for successful recrystallization. An ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Qualitative Solubility of this compound (at room temperature) |
| Water | 100 | 80.1 | Sparingly soluble |
| Ethanol | 78 | 24.6 | Soluble |
| Methanol | 65 | 32.7 | Soluble |
| Isopropanol | 82 | 19.9 | Soluble |
| Acetone | 56 | 20.7 | Soluble |
| Ethyl Acetate | 77 | 6.0 | Soluble |
| Toluene | 111 | 2.4 | Sparingly soluble |
Note: This table provides general guidance. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Experimental Protocol: Recrystallization of this compound from an Ethanol-Water Mixed Solvent System
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Addition of Anti-solvent: Reheat the clear ethanol solution to a gentle boil. Slowly add hot deionized water dropwise to the boiling solution until a slight cloudiness (turbidity) appears and persists.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound should form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Workflow and Logic Diagrams
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting recrystallization problems.
References
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess of (-)-Phenylglycinol
For scientists and professionals in drug development and chemical research, accurately determining the enantiomeric excess (ee) of chiral molecules like (-)-Phenylglycinol is critical. The stereochemical purity of a compound can significantly impact its pharmacological activity, toxicity, and overall efficacy. This guide provides a comparative overview of the most common analytical techniques used for this purpose, complete with experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
Several well-established methods are available for determining the enantiomeric excess of chiral compounds. The choice of technique often depends on factors such as the required accuracy, sample concentration, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key aspects of the most prevalent methods.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and resolution, well-established, suitable for a wide range of compounds, automation-friendly. | Requires method development for each compound, can be time-consuming, requires more solvent than other methods. | >99.5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct signals in the NMR spectrum. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, chiral auxiliaries can be expensive. | ±1-2% |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector added to the background electrolyte. | High separation efficiency, low sample and reagent consumption, fast analysis times. | Lower sensitivity for some detectors, reproducibility can be challenging, less suitable for preparative scale. | >99% |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomer. | Simple and rapid, non-destructive. | Lower accuracy and sensitivity, requires a pure standard for calibration, susceptible to impurities and experimental conditions (temperature, solvent). | ±5% |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols provide a starting point for researchers to develop their own specific applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a column packed with a chiral stationary phase (CSP).
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. For amino alcohols like phenylglycinol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. For reversed-phase chromatography, a mixture of water, acetonitrile, or methanol (B129727) with a suitable buffer is used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a known amount of the this compound product in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength where phenylglycinol absorbs (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), leading to separate signals in the ¹H NMR spectrum.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound product into an NMR tube.
-
Add about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
-
Addition of Chiral Solvating Agent:
-
Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. For amino alcohols, (R)-(-)- or (S)-(+)-mandelic acid or 1,1'-bi-2-naphthol (B31242) (BINOL) can be effective.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal of the analyte that shows clear separation for the two diastereomeric complexes. Protons close to the stereocenter are often the best candidates.
-
-
Data Analysis: Integrate the separated signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the integration values: ee (%) = [(Integration_major - Integration_minor) / (Integration_major + Integration_minor)] x 100
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high-efficiency separations with minimal sample consumption. The separation is achieved by adding a chiral selector to the background electrolyte.
Protocol:
-
Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length). Condition the capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.
-
Background Electrolyte (BGE) Preparation: A suitable BGE for the separation of phenylglycinol enantiomers can be prepared based on methods for similar compounds like phenylglycidol (B1248507).[1][2] A good starting point is a 10 mM borate (B1201080) buffer (pH 10.0) containing 20 mM of a chiral selector like succinylated β-cyclodextrin.[1]
-
Sample Preparation: Dissolve the this compound product in the BGE to a concentration of about 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Applied Voltage: 20-30 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Temperature: 25 °C
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers, similar to the HPLC method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the enantiomeric excess of a this compound product using chiral HPLC.
Caption: Workflow for ee Determination by Chiral HPLC.
This guide provides a foundational understanding of the key techniques for determining the enantiomeric excess of this compound. Researchers are encouraged to use these protocols as a starting point and optimize the conditions for their specific analytical needs to ensure accurate and reliable results.
References
Validating (-)-Phenylglycinol Purity: A Comparative Guide to Chiral Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like (-)-Phenylglycinol is paramount for safety and efficacy. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against alternative methods, supported by available experimental data and detailed protocols.
This compound is a critical chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry directly influences the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine its enantiomeric purity and impurity profile. Chiral HPLC stands out as a primary technique for this purpose, offering high resolution and sensitivity. However, other methods such as stripping crystallization, chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy also present viable alternatives.
Comparison of Analytical Methods for this compound Purity
A summary of the performance of chiral HPLC compared to alternative methods for the validation of this compound purity is presented below.
| Method | Principle | Sample Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High | High resolution and accuracy, well-established technique, suitable for routine quality control. | Requires expensive chiral columns, method development can be time-consuming. |
| Stripping Crystallization | Combination of melt crystallization and vaporization to separate enantiomers based on their different three-phase transformation behaviors. | Low to Medium | Can achieve high product purity, solvent-free (green) technology. | Less common technique, may not be suitable for all concentration ranges, lower recovery ratio. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase in a gas chromatograph. | High | High resolution for volatile compounds, often coupled with mass spectrometry (MS) for identification. | Requires derivatization for non-volatile compounds like Phenylglycinol, which adds complexity. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | High | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity and accuracy for determining low levels of enantiomeric impurity compared to chromatography, requires specialized reagents. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
While a specific, validated method for this compound on a modern chiral column was not found in the public literature during this review, a general approach using a polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is recommended. The following protocol is a representative starting point for method development.
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 4.6 x 250 mm, 5 µm Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition would be Hexane/Isopropanol (90:10, v/v). Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 220 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
Performance Metrics to Evaluate:
-
Resolution (Rs): A baseline separation with Rs > 1.5 is desirable.
-
Selectivity Factor (α): A value greater than 1 indicates separation.
-
Enantiomeric Purity (%ee): Calculated from the peak areas of the two enantiomers.
Stripping Crystallization
This method has been successfully applied for the purification of R-phenylglycinol (the enantiomer of this compound).[1]
Apparatus: A stripping crystallization setup consisting of a sample container, a cooling system, and a vacuum pump. Procedure:
-
A known amount of the Phenylglycinol enantiomeric mixture is placed in the sample container and melted.
-
The temperature is gradually lowered while applying a vacuum.
-
The three-phase transformation (liquid-solid-vapor) leads to the formation of the crystalline product of the major enantiomer. Data Analysis: The enantiomeric purity of the final product is determined by a suitable analytical technique, such as polarimetry or chiral HPLC.
Reported Performance: For an initial purity of 97% R-phenylglycinol, a final purity of 99.5% was achieved with a recovery ratio of 46-55%.[1]
Impurity Profiling
The purity of this compound is not only defined by its enantiomeric excess but also by the absence of other organic and inorganic impurities. Common impurities can arise from the starting materials, side reactions during synthesis, or degradation.
A common synthetic route to Phenylglycinol is the reduction of Phenylglycine. Potential impurities from this process could include:
-
Unreacted Phenylglycine: The starting material.
-
Over-reduction products: Further reduction of the alcohol group.
-
By-products from the reducing agent: For example, borate (B1201080) esters if sodium borohydride (B1222165) is used.
The presence of these impurities would typically be assessed using standard achiral HPLC or GC methods.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of this compound purity.
Caption: Experimental workflow for this compound purity validation by chiral HPLC.
Conclusion
Chiral HPLC remains the gold standard for the validation of this compound purity due to its high resolving power and reliability. While alternative methods like stripping crystallization show promise for purification, HPLC is indispensable for accurate quantitative analysis of enantiomeric excess and impurity profiling in a research and quality control setting. The development of a robust and validated chiral HPLC method is a critical step in ensuring the quality and safety of pharmaceuticals derived from this compound.
References
A Comparative Guide to Chiral Auxiliaries in Aldol Reactions: (-)-Phenylglycinol vs. Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The aldol (B89426) reaction is a cornerstone in synthetic organic chemistry for the construction of carbon-carbon bonds with simultaneous control of stereochemistry. The use of chiral auxiliaries remains a robust and reliable strategy for achieving high levels of stereoselectivity. This guide provides an objective comparison between auxiliaries derived from (-)-Phenylglycinol and the well-established Evans oxazolidinone auxiliaries, focusing on their performance in asymmetric aldol reactions, supported by experimental data and detailed protocols.
Performance Overview
Evans oxazolidinone auxiliaries, developed by David A. Evans, are widely regarded as the gold standard for stereoselective aldol reactions.[1][2] Derived from readily available amino acids like valine and phenylalanine, they consistently afford high diastereoselectivity for syn-aldol products, often with exceptional predictability and reliability.[3] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the formation of a rigid, chair-like six-membered transition state involving a boron enolate minimizes steric interactions and dictates facial selectivity.[4]
Auxiliaries derived from this compound represent a valuable alternative. Phenylglycinol can be used to synthesize various chiral directing groups, including oxazolidinones analogous to Evans' systems. While less ubiquitous in the literature for standard aldol reactions, studies on related transformations demonstrate their high potential for inducing stereoselectivity. For instance, N-enoyloxazolidines derived from 2-phenylglycinol have been used in tandem conjugate addition-aldol reactions, achieving excellent diastereoselection.[5]
Data Presentation: Performance in Aldol Reactions
The following table summarizes representative data for the performance of Evans auxiliaries and a this compound-derived system in asymmetric aldol-type reactions. It is crucial to note that reaction conditions, substrates, and the specific auxiliary structure significantly influence outcomes.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference / Notes |
| Evans Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Propionyl Imide | Isobutyraldehyde | >99:1 (syn:anti) | 85% | [1] |
| Evans Auxiliary ((4R)-4-Isopropyl-2-oxazolidinone) | Propionyl Imide | Benzaldehyde | 95:5 (syn:anti) | 80% | [1] |
| This compound Derivative (N-Acryloyloxazolidine) | Zinc Enolate (via conjugate addition) | Benzaldehyde | >90% d.e. | N/A | [5] (Tandem Reaction) |
Experimental Protocols
Detailed methodologies for representative aldol reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Evans Auxiliary-Mediated Asymmetric Aldol Reaction
This protocol describes a typical boron-mediated aldol reaction using an N-propionyl oxazolidinone.[6]
1. Acylation of the Auxiliary:
-
A solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (N₂ or Ar).
-
n-Butyllithium (1.05 equiv.) is added dropwise, and the solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 equiv.) is then added, and the reaction mixture is allowed to warm slowly to room temperature over several hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
2. Boron Enolate Formation and Aldol Addition:
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous dichloromethane (B109758) (DCM) and cooled to 0 °C.
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) is added dropwise, followed by the slow addition of a tertiary amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.). The mixture is stirred for 30-60 minutes at 0 °C to ensure complete formation of the Z-enolate.
-
The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv.) is added dropwise.
-
The mixture is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C or room temperature and stirred for an additional 1-3 hours.
3. Work-up and Auxiliary Cleavage:
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer.
-
The aldol adduct is extracted with DCM. The organic layer is washed, dried, and concentrated.
-
For cleavage, the crude adduct is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide (30%, 4.0 equiv.) is added, followed by an aqueous solution of lithium hydroxide (B78521) (LiOH, 2.0 equiv.).
-
The mixture is stirred for 4-6 hours. The reaction is then quenched with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
The chiral auxiliary can be recovered by extraction. The desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification (e.g., with 1M HCl) and subsequent extraction.
Protocol 2: this compound Derivative in a Tandem Aldol-Type Reaction
This protocol is based on a tandem conjugate addition-aldol condensation using an N-enoyloxazolidine derived from this compound.[5]
1. Auxiliary and Substrate Preparation:
-
The chiral oxazolidine (B1195125) is first prepared from this compound. This auxiliary is then acylated with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) to form the N-enoyl substrate.
2. Tandem Conjugate Addition-Aldol Condensation:
-
The N-enoyloxazolidine substrate (1.0 equiv.) is dissolved in an appropriate anhydrous solvent (e.g., toluene (B28343) or THF) under an inert atmosphere.
-
The aldehyde (1.5 equiv.) is added to the solution.
-
The mixture is cooled to a low temperature (e.g., 0 °C or -20 °C).
-
A solution of diethylzinc (B1219324) (Et₂Zn, 2.0 equiv.) is added dropwise. The reaction proceeds via conjugate addition of an ethyl group to form a zinc enolate in situ.
-
This zinc enolate is then trapped intramolecularly by the aldehyde in an aldol condensation step.
-
The reaction is stirred for several hours until completion, monitored by TLC.
3. Work-up and Product Isolation:
-
The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to isolate the aldol adduct. Subsequent cleavage of the auxiliary would follow similar principles to the Evans auxiliary (e.g., hydrolysis or reductive cleavage) to yield the final product.
Visualization of the General Workflow
The following diagram illustrates the fundamental steps involved in a chiral auxiliary-mediated aldol reaction, from acylation to the final cleavage step.
Caption: General workflow of a chiral auxiliary-mediated aldol reaction.
Conclusion
Evans auxiliaries are a highly reliable and extensively documented choice for asymmetric aldol reactions, providing excellent syn-diastereoselectivity and high yields. Their behavior is well-understood, making them a primary choice for many synthetic applications. Chiral auxiliaries derived from this compound are also effective in controlling stereochemistry, as demonstrated in related aldol-type transformations where they can provide high diastereoselectivity. While they may not be as universally applied as Evans auxiliaries for the classic boron-mediated aldol reaction, they represent a powerful and versatile class of chiral controllers. The choice between them will depend on the specific reaction, desired stereoisomer (syn vs. anti), substrate scope, and the novelty of the synthetic route.
References
A Comparative Guide to Chiral Auxiliaries: (-)-Phenylglycinol vs. Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and induce high levels of stereoselectivity. This guide provides an objective comparison of two prominent chiral auxiliaries, (-)-phenylglycinol and pseudoephedrine, focusing on their application in the asymmetric synthesis of α-substituted carbonyl compounds and their derivatives. While pseudoephedrine has been extensively studied in the context of asymmetric alkylation of amide enolates, the utility of this compound is highlighted here through its successful application in asymmetric Strecker synthesis.
Performance Comparison
The efficacy of a chiral auxiliary is primarily determined by the diastereoselectivity and chemical yield of the stereodifferentiating reaction. Below is a summary of the performance of pseudoephedrine in asymmetric alkylation and this compound in asymmetric Strecker synthesis.
Pseudoephedrine in Asymmetric Alkylation
Pseudoephedrine has proven to be a highly effective chiral auxiliary for the asymmetric alkylation of enolates derived from carboxylic acid amides. This method provides access to a wide range of enantiomerically enriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[1] The high diastereoselectivity is attributed to the formation of a rigid chelated lithium enolate, where one face is effectively blocked by the auxiliary's structure.[2]
Table 1: Performance of Pseudoephedrine in Asymmetric Alkylation of Amides
| Carboxylic Acid Derivative | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| Propionamide | Benzyl bromide | >99% | 90% |
| Propionamide | n-Butyl iodide | >99% | 80% |
| Phenylacetamide | Methyl iodide | >99% | 85% |
| Phenylacetamide | Ethyl iodide | >99% | 88% |
| Phenylacetamide | Allyl bromide | >99% | 92% |
Data compiled from Myers et al., J. Am. Chem. Soc. 1997, 119, 6496-6511.
This compound in Asymmetric Strecker Synthesis
This compound has been successfully employed as a chiral auxiliary in the asymmetric Strecker synthesis of L-α-amino acids. This approach involves the reaction of an aldehyde with the chiral amino alcohol auxiliary and hydrogen cyanide to form an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid. The stereoselectivity is thermodynamically controlled, leading to high diastereomeric purity in the resulting α-amino nitrile.
Table 2: Performance of (R)-Phenylglycinol in Asymmetric Strecker Synthesis
| Aldehyde | Product α-Amino Acid | Diastereomeric Ratio of α-Amino Nitrile | Yield of α-Amino Nitrile (%) |
| Isobutyraldehyde | L-Valine | 95:5 | 93% |
| Pivalaldehyde | L-tert-Leucine | >99:1 | 91% |
| Benzaldehyde | L-Phenylglycine | 98:2 | 95% |
| 4-Methoxybenzaldehyde | L-(4-Methoxyphenyl)glycine | 98:2 | 96% |
Data compiled from Ogura et al., Bull. Chem. Soc. Jpn. 1992, 65, 2359-2365.
Experimental Protocols
General Procedure for Pseudoephedrine-Mediated Asymmetric Alkylation
1. Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C, and an acyl chloride or anhydride (B1165640) (1.1 equiv) is added dropwise, followed by the addition of a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide is purified by recrystallization or column chromatography.[1]
2. Asymmetric Alkylation: To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0-7.0 equiv) in dry THF at -78 °C under an inert atmosphere, is added lithium diisopropylamide (LDA) (1.05 equiv) dropwise. The mixture is stirred for a specified time at low temperature to ensure complete enolate formation. The alkylating agent (1.1-1.5 equiv) is then added, and the reaction is stirred at 0 °C or -78 °C until completion. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography or recrystallization to yield the diastereomerically enriched alkylated amide.[1]
3. Auxiliary Removal: The alkylated pseudoephedrine amide can be cleaved to yield the corresponding carboxylic acid, primary alcohol, aldehyde, or ketone.
-
Carboxylic Acid: Acidic hydrolysis (e.g., refluxing in aqueous H₂SO₄) or basic hydrolysis (e.g., refluxing in aqueous KOH) of the amide furnishes the enantiomerically enriched carboxylic acid.[1]
-
Primary Alcohol: Reduction of the amide with a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) yields the corresponding primary alcohol.[3]
-
Aldehyde: Reduction of the amide with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can provide the aldehyde.
-
Ketone: Addition of an organometallic reagent, such as a Grignard reagent or an organolithium species, to the amide yields the ketone.
General Procedure for this compound-Mediated Asymmetric Strecker Synthesis
1. α-Amino Nitrile Formation: To a solution of (R)-(-)-phenylglycinol (1.0 equiv) in methanol (B129727) is added an aldehyde (1.0 equiv). The mixture is stirred at room temperature for a period of time to allow for imine formation. The solution is then cooled, and an aqueous solution of sodium cyanide (or another cyanide source) is added. The reaction mixture is stirred at room temperature, and the progress is monitored. Upon completion, the precipitated α-amino nitrile is collected by filtration, washed, and dried. The diastereomeric ratio can be determined by NMR analysis of the crude product.
2. Hydrolysis to α-Amino Acid: The diastereomerically enriched α-amino nitrile is suspended in concentrated hydrochloric acid and heated at reflux. After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then concentrated, and the resulting crude amino acid is purified by recrystallization or ion-exchange chromatography.
Mandatory Visualizations
Caption: General workflow for pseudoephedrine-mediated asymmetric alkylation.
References
Performance Showdown: A Comparative Guide to (-)-Phenylglycinol Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. (-)-Phenylglycinol and its derivatives have emerged as a versatile class of chiral auxiliaries and ligands, particularly in the realm of asymmetric synthesis. This guide provides an objective comparison of the performance of various this compound derivatives and related chiral amino alcohols, supported by experimental data, to facilitate catalyst selection and optimization.
The enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction, serves as a benchmark for evaluating the efficacy of chiral catalysts. The primary metrics for performance are the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral secondary alcohol. This guide collates data from various studies to present a comparative overview of different this compound-derived catalysts and other relevant chiral amino alcohols in the enantioselective addition of diethylzinc (B1219324) to aldehydes.
Comparative Performance Data
The following table summarizes the performance of this compound and several of its derivatives, alongside other common chiral amino alcohols, in the enantioselective addition of diethylzinc to benzaldehyde (B42025). This allows for a direct comparison of their catalytic efficiency under broadly similar conditions.
| Catalyst/Ligand | Derivative Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) | Product Configuration | Reference |
| This compound | Parent Amino Alcohol | 2 | Toluene (B28343) | 0 | 24 | 92 | 88 | (S) | [1] |
| N-Methyl-(-)-Phenylglycinol | N-Alkyl | 2 | Toluene | 0 | 24 | 94 | 90 | (S) | [1] |
| N-Butyl-(-)-Phenylglycinol | N-Alkyl | 2 | Toluene | 0 | 24 | 95 | 92 | (S) | [1] |
| N,N-Dibutyl-(-)-Phenylglycinol | N,N-Dialkyl | 2 | Toluene | 0 | 24 | 96 | 95 | (S) | [1] |
| (1R,2R)-(-)-Pseudoephedrine | Diastereomer | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | [1] |
| (1R,2S)-(-)-Norephedrine | Diastereomer | 2 | Hexane | 0 | 48 | 98 | 91 | (R) | [1] |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | N,N-Dialkyl Diastereomer | 1 | Hexane | 0 | 72 | 97 | >99 | (S) | [1] |
Experimental Protocols
A generalized procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is provided below. This protocol can be adapted for comparing different this compound derivatives.
General Procedure for Enantioselective Diethylzinc Addition to Benzaldehyde
1. Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol catalyst (e.g., this compound derivative, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]
2. Reaction Mixture:
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe.[1]
-
Stir the resulting mixture at 0 °C for 30 minutes.
3. Substrate Addition:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
4. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
5. Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]
6. Purification and Analysis:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the enantioselective addition of diethylzinc.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
References
A Comparative Guide to (-)-Phenylglycinol and Alternatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a comparative analysis of (-)-phenylglycinol with other widely used chiral auxiliaries—Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries—in key asymmetric transformations. The performance of these auxiliaries is evaluated based on experimental data for yield and stereoselectivity.
This compound, a readily available and relatively inexpensive chiral 1,2-amino alcohol, serves as a versatile precursor to a range of chiral auxiliaries and ligands for asymmetric catalysis. Its derivatives have demonstrated considerable success in controlling stereochemistry in various carbon-carbon bond-forming reactions, including Strecker synthesis, aldol (B89426) additions, and alkylations. This guide will delve into the mechanistic aspects of these transformations and present a direct comparison with established alternatives to aid in the rational selection of the most suitable chiral controller for a given synthetic challenge.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity, afford the product in high yield, and be readily attached to the substrate and subsequently removed. The following tables summarize the performance of this compound derivatives and other leading chiral auxiliaries in key asymmetric reactions.
Asymmetric Strecker Synthesis
The Strecker synthesis is a fundamental method for the preparation of α-amino acids. The use of a chiral amine component, such as a derivative of this compound, allows for the diastereoselective addition of cyanide to an imine, leading to enantiomerically enriched α-aminonitriles.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-Phenylglycine Amide | Pivaldehyde | 76-93 | >99:1 |
| (R)-Phenylglycine Amide | Various Aromatic Aldehydes | High | High |
Table 1: Performance in Asymmetric Strecker Synthesis.[1]
Asymmetric Aldol Addition
The aldol addition is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction. While direct comparative data for a simple aldol reaction is limited, a tandem 1,4-addition-aldol condensation using an oxazolidine (B1195125) derived from this compound has been reported.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |
| This compound-derived oxazolidine | Various aldehydes and ketones | up to >90% |
Table 2: Performance of a this compound Derivative in a Tandem Conjugate Addition-Aldol Reaction.[2]
For comparison, Evans' oxazolidinones are a benchmark in asymmetric aldol reactions, consistently providing high diastereoselectivity.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | |---|---|---| | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 80-92 | >99:1 (syn) | | (4S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 85 | 99:1 (syn) |
Table 3: Performance of Evans' Oxazolidinones in Asymmetric Aldol Reactions.
Asymmetric Alkylation
The alkylation of enolates is a fundamental C-C bond-forming reaction. Chiral auxiliaries can direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high stereocontrol. Amides derived from this compound have been shown to be effective in diastereoselective alkylations.
| Chiral Auxiliary | Electrophile | Diastereoselectivity |
| (R)-(-)-Phenylglycinol amide | Various alkyl halides | High |
Table 4: Performance of this compound Amide in Asymmetric Alkylation.[3]
Pseudoephedrine amides, developed by Myers, are highly effective and widely used alternatives for asymmetric alkylations.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) | |---|---|---| | (1S,2S)-(+)-Pseudoephedrine | Benzyl bromide | 90 | >99% | | (1S,2S)-(+)-Pseudoephedrine | n-Butyl iodide | 80 | >99% |
Table 5: Performance of Pseudoephedrine Amide in Asymmetric Alkylation.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of reactions directed by chiral auxiliaries is rationalized through the formation of rigid, chelated transition state models that favor the approach of the reagent from the less sterically hindered face.
Asymmetric Strecker Synthesis with Phenylglycine Amide
In the asymmetric Strecker reaction using (R)-phenylglycine amide, the chiral auxiliary forms an imine with the aldehyde. The addition of cyanide is believed to proceed through a transition state where the phenyl group of the auxiliary effectively blocks one face of the imine, directing the nucleophilic attack to the opposite face. A key feature of this particular system is a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of a single diastereomer.[1]
Caption: Proposed mechanism for crystallization-induced asymmetric Strecker synthesis.
Asymmetric Aldol Addition with a Phenylglycinol-Derived Oxazolidine
For the tandem 1,4-addition-aldol condensation using an oxazolidine derived from this compound, the stereoselectivity of the aldol step is proposed to proceed through a Zimmerman-Traxler-type chair-like transition state.[2] The zinc enolate formed after the conjugate addition coordinates to the aldehyde. The substituents on the chiral auxiliary dictate the facial selectivity of the aldehyde's approach to the enolate. The installation of a coordinating group, such as a pyridine, on the auxiliary can further enhance the rigidity of the transition state and improve diastereoselectivity.[2]
Caption: Zimmerman-Traxler model for the aldol addition.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of asymmetric reactions. Below are representative protocols for the key transformations discussed.
General Procedure for Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide
To a solution of (R)-phenylglycine amide in a suitable solvent (e.g., methanol), the aldehyde is added. The mixture is stirred at room temperature to allow for imine formation. Subsequently, a source of cyanide, such as sodium cyanide, is added, often in the presence of an acid catalyst (e.g., acetic acid). The reaction is monitored for the precipitation of the product. The solid is collected by filtration, washed, and dried to afford the diastereomerically enriched α-aminonitrile.[1]
General Procedure for Diastereoselective Alkylation of a this compound-Derived Amide
The amide, prepared from this compound and the corresponding carboxylic acid, is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added to generate the enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.[3]
Conclusion
This compound and its derivatives have proven to be effective chiral auxiliaries for a range of asymmetric transformations, offering high levels of stereocontrol, particularly in Strecker and alkylation reactions. While they provide a cost-effective and versatile option, established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides often remain the benchmark for specific applications, such as aldol and alkylation reactions, respectively, due to their extensively documented high performance and predictability. The choice of chiral auxiliary will ultimately depend on the specific substrate, desired transformation, and optimization of reaction conditions. This guide provides a foundation for making an informed decision based on available comparative data and mechanistic understanding.
References
Controlling Stereochemistry: A Comparative Guide to (-)-Phenylglycinol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a cornerstone of modern organic synthesis. (-)-Phenylglycinol has emerged as a versatile and reliable chiral auxiliary, enabling the stereoselective formation of complex molecules. This guide provides an objective comparison of the performance of this compound in various asymmetric reactions, supported by experimental data and detailed protocols to aid in the design and execution of stereocontrolled syntheses.
This guide focuses on two key applications of this compound as a chiral auxiliary: the synthesis of enantiopure piperidine (B6355638) alkaloids via diastereoselective alkylation of a derivative, and the stereoconvergent cyclocondensation with δ-keto esters.
Diastereoselective Alkylation of a this compound-Derived Lactam
The use of a bicyclic lactam derived from this compound provides a powerful platform for the asymmetric synthesis of substituted piperidines, a common motif in alkaloid natural products. The chiral auxiliary effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.
Experimental Data
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | MeI | 3-Methyl-piperidine derivative | >98:2 | 85 |
| 2 | EtI | 3-Ethyl-piperidine derivative | >98:2 | 82 |
| 3 | BnBr | 3-Benzyl-piperidine derivative | >98:2 | 75 |
| 4 | Allyl-Br | 3-Allyl-piperidine derivative | 95:5 | 88 |
Experimental Protocol: General Procedure for Asymmetric Alkylation
A solution of the this compound-derived bicyclic lactam (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the resulting enolate solution is stirred for 30 minutes. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The product is then purified by column chromatography on silica (B1680970) gel.
Stereoconvergent Cyclocondensation of δ-Keto Esters
In a notable application, this compound facilitates a stereoconvergent cyclocondensation with δ-keto esters. This reaction proceeds with high diastereoselectivity, establishing multiple stereocenters in a single step. The process is believed to involve a dynamic kinetic resolution of the intermediate iminium ion, leading to the preferential formation of one diastereomer.
Experimental Data
| Entry | δ-Keto Ester | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl 5-oxo-5-phenylpentanoate | Phenyl-substituted bicyclic lactam | >95:5 | 89 |
| 2 | Ethyl 5-oxohexanoate | Methyl-substituted bicyclic lactam | 92:8 | 85 |
| 3 | Methyl 2-methyl-5-oxohexanoate | Dimethyl-substituted bicyclic lactam | 90:10 | 81 |
Experimental Protocol: General Procedure for Stereoconvergent Cyclocondensation
A solution of the δ-keto ester (1.0 equiv) and this compound (1.1 equiv) in toluene (B28343) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the bicyclic lactam. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Visualizing the Stereochemical Control
The following diagrams illustrate the underlying principles of stereochemical induction by the this compound auxiliary in these reactions.
A Comparative Analysis of Catalytic Systems for the Enantioselective Synthesis of (-)-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data
(-)-Phenylglycinol is a critical chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics and antiviral agents. Its stereoselective synthesis is of paramount importance, and various catalytic systems have been developed to achieve high enantiopurity and yield. This guide provides a comparative analysis of prominent catalytic methodologies for the synthesis of this compound, focusing on biocatalysis, homogeneous metal-based catalysis, and organocatalysis. The performance of these catalysts is evaluated based on key metrics such as enantiomeric excess (e.e.), yield, and reaction conditions, supported by detailed experimental protocols.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for an efficient and stereoselective synthesis of this compound. The following table summarizes the performance of representative catalysts from different classes.
| Catalyst System | Substrate | Key Performance Metrics | Reaction Conditions |
| Biocatalysis | |||
| Engineered E. coli | L-Phenylalanine | >99% e.e., 71.0% Yield, 5.19 g/L/d Productivity[1] | 30 °C, pH 7.5, aqueous buffer |
| Homogeneous Catalysis | |||
| Ru(II)-TsDPEN | 2-Aminoacetophenone (B1585202) | Up to 98% e.e., >99% Yield (for analogous ketones)[2] | H₂ (4-100 atm), Methanol (B129727), Room Temperature to 100 °C |
| Rh(I)-Chiral Diphosphine | α-Amino Ketones | High e.e. and Yields reported for analogous substrates | H₂ pressure, various organic solvents |
| Ir(I)-Chiral Spiro Ligand | α-Amino Ketones | Up to 99.9% e.e., 92-99% Yield (for analogous substrates) | H₂ (10–40 atm), Additives like K₂CO₃ |
| Organocatalysis | |||
| (S)-CBS Catalyst | 2-Chloroacetophenone (B165298) | 96.5% e.e. (R), 97% Yield (for the chloro alcohol intermediate) | BH₃·SMe₂, THF, -30 °C |
| Chiral Oxazaborolidine | 2-Chloroacetophenone | 93-97% e.e. | Borane source, Organic solvent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Biocatalytic Synthesis using Engineered E. coli
This protocol describes a one-pot, six-step enzymatic cascade for the synthesis of (S)-phenylglycinol from L-phenylalanine.
Materials:
-
Engineered Escherichia coli cell modules (one for converting L-phenylalanine to 2-hydroxyacetophenone, and another for the final amination)
-
L-Phenylalanine
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Glucose
-
Amine donor (e.g., L-Alanine)
-
Pyridoxal 5'-phosphate (PLP)
Procedure:
-
The two engineered E. coli cell modules are cultured and prepared.
-
In a reaction vessel, the sodium phosphate buffer is mixed with L-phenylalanine, glucose, and the amine donor.
-
The two cell modules are added to the reaction mixture at an optimized ratio. PLP is also added as a cofactor for the transaminase.
-
The reaction is incubated at 30 °C with agitation (e.g., 200 rpm).
-
The progress of the reaction is monitored by analytical techniques such as Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the product.
-
Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, and analyzed.[1]
Homogeneous Catalysis: Asymmetric Hydrogenation with a Ru(II) Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of α-amino ketones, which are precursors to this compound, using a Noyori-type catalyst.
Materials:
-
[RuCl₂(R)-BINAP]₂ or a similar chiral Ru(II) complex
-
2-Aminoacetophenone hydrochloride
-
Hydrogen gas (H₂)
-
Anhydrous methanol
-
Base (e.g., triethylamine)
Procedure:
-
A high-pressure autoclave is charged with the chiral Ru(II) catalyst and the 2-aminoacetophenone hydrochloride substrate.
-
Anhydrous methanol is added as the solvent, followed by the addition of a base to neutralize the hydrochloride salt.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a designated time (e.g., 12 hours).
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the chiral phenylglycinol.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC.[2]
Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
This protocol outlines the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol using a chiral oxazaborolidine catalyst.
Materials:
-
(S)-CBS catalyst (or generated in situ)
-
2-Chloroacetophenone (as a precursor to 2-aminoacetophenone)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen) is charged with the (S)-CBS catalyst.
-
Anhydrous THF is added, and the solution is cooled to -30 °C.
-
A solution of 2-chloroacetophenone in anhydrous THF is added dropwise to the catalyst solution.
-
The borane-dimethyl sulfide complex is then added slowly to the reaction mixture.
-
The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The resulting chiral chloro alcohol can then be converted to this compound through amination. The enantiomeric excess of the alcohol intermediate is determined by chiral HPLC or GC.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the catalytic synthesis and the key parameters influencing catalyst selection.
Caption: Generalized workflow for the synthesis of this compound.
References
A Comparative Guide to the Recyclability of Chiral Auxiliaries: (-)-Phenylglycinol in Focus
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary extends beyond its stereochemical control; its recyclability is a critical factor for sustainable and cost-effective synthesis. This guide provides a comparative assessment of the recyclability of the (-)-Phenylglycinol auxiliary against two other widely used auxiliaries: Evans' oxazolidinone and Oppolzer's camphorsultam. The comparison is based on available experimental data and established methodologies.
Chiral auxiliaries are indispensable tools in asymmetric synthesis, guiding the formation of specific stereoisomers. An ideal auxiliary not only provides high stereoselectivity but can also be efficiently recovered and reused, minimizing waste and reducing overall process costs.[][2] This guide delves into the practical aspects of recycling this compound and offers a comparative perspective with other common auxiliaries.
Comparison of Recyclability
The recyclability of a chiral auxiliary is primarily determined by the ease of cleavage from the product and the efficiency of its subsequent purification for reuse.
| Chiral Auxiliary | Typical Cleavage Method | Recovery Yield | Remarks |
| This compound | Acidic Hydrolysis | Good (Qualitative) | Recovery is feasible, though specific quantitative yields are not widely reported. The amino alcohol structure allows for straightforward acid-base extraction. |
| Evans' Oxazolidinone | Basic Hydrolysis (LiOH/H₂O₂) | High (typically >95%) | Well-established protocols exist with consistently high recovery yields. The recovered auxiliary can often be reused without further purification. |
| Oppolzer's Camphorsultam | Reductive or Hydrolytic Cleavage | High (up to 92%) | Efficient recovery has been demonstrated in both batch and continuous flow processes.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these recycling procedures.
Protocol 1: Recovery of this compound via Acidic Hydrolysis (General Procedure)
This protocol outlines a general procedure for the cleavage of an N-acyl derivative of this compound and the subsequent recovery of the auxiliary.
-
Cleavage: The N-acyl product is dissolved in a suitable solvent (e.g., dioxane, THF). An aqueous solution of a strong acid (e.g., 6 M HCl) is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous solution is then washed with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove the desired carboxylic acid product.
-
Isolation of Auxiliary: The aqueous layer, containing the protonated this compound, is basified to a pH > 10 with a suitable base (e.g., NaOH, KOH). This deprotonates the amine, making it soluble in organic solvents.
-
Final Extraction and Purification: The basic aqueous solution is extracted multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the recovered this compound. The purity of the recovered auxiliary can be assessed by NMR and its optical rotation can be measured to ensure no racemization has occurred.
Protocol 2: Recovery of Evans' Oxazolidinone
This established protocol is widely used for the efficient recycling of Evans' auxiliaries.
-
Cleavage: The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. The solution is cooled to 0 °C, and lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added. The reaction is stirred until completion.
-
Work-up: The reaction is quenched with an aqueous solution of sodium sulfite.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover the chiral auxiliary. The desired carboxylic acid product remains in the aqueous layer.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the recovered oxazolidinone, which is often pure enough for direct reuse.
Protocol 3: Recovery of Oppolzer's Camphorsultam
This protocol describes a typical recovery procedure for Oppolzer's sultam.
-
Cleavage: The N-acyl sultam can be cleaved under various conditions, including hydrolysis with lithium hydroxide or reductive cleavage with reagents like lithium aluminum hydride.
-
Work-up and Extraction: Following the cleavage reaction, a standard aqueous workup is performed. The auxiliary can be separated from the product by extraction based on the differing solubilities of the product and the sultam in aqueous and organic phases.
-
Purification: The recovered Oppolzer's sultam can be further purified by crystallization or chromatography to ensure high purity for subsequent reactions. A reported crystallization from absolute ethanol (B145695) can yield the pure sultam in up to 92% recovery.
Logical Workflow for Chiral Auxiliary Recycling
The general process for the recycling of a chiral auxiliary can be visualized as a cyclical workflow.
References
A Comparative Guide to Chiral Auxiliaries: (-)-Phenylglycinol in Asymmetric Alkylation
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Asymmetric alkylation stands as a powerful method for the enantioselective formation of carbon-carbon bonds, and the choice of a chiral auxiliary is paramount to achieving high stereocontrol. This guide provides an objective comparison of the performance of (-)-Phenylglycinol-derived auxiliaries with other commonly used alternatives, namely Evans Oxazolidinones and Pseudoephedrine amides, in the context of a benchmark asymmetric alkylation reaction.
This comparison is supported by experimental data to provide a clear quantitative assessment of each auxiliary's effectiveness in terms of yield and diastereoselectivity. Detailed experimental protocols for the benchmark reaction are also provided to facilitate replication and evaluation.
General Principles of Asymmetric Alkylation using Chiral Auxiliaries
The fundamental strategy involves the temporary covalent attachment of a chiral auxiliary to a prochiral substrate. This chiral appendage directs the approach of an electrophile to one of the two diastereotopic faces of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Benchmark Reaction: Asymmetric Alkylation with Benzyl (B1604629) Bromide
To provide a direct and objective comparison, we will focus on the asymmetric alkylation of an N-propionyl derivative of each chiral auxiliary with benzyl bromide. This reaction is a well-established and frequently utilized transformation in organic synthesis.
Caption: Benchmark reaction for comparing chiral auxiliary effectiveness.
Performance Comparison
The following table summarizes the performance of this compound, Evans Oxazolidinone, and Pseudoephedrine auxiliaries in the benchmark asymmetric alkylation reaction. The data presented is compiled from peer-reviewed literature and provides a quantitative measure of each auxiliary's ability to control the stereochemical outcome of the reaction.
| Chiral Auxiliary | Substrate | Base | Yield (%) | Diastereomeric Excess (de, %) |
| This compound Derivative | N-Propionyl Oxazolopiperidone | LiHMDS | 50 | >98 |
| Evans Oxazolidinone | (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one | NaHMDS | 92 | >98 |
| Pseudoephedrine Amide | N-Propionyl Pseudoephedrine | LDA | 90 | ≥98 |
Experimental Protocols
Detailed experimental procedures for the benchmark asymmetric alkylation using each of the compared chiral auxiliaries are provided below.
This compound Derivative: Asymmetric Alkylation of N-Propionyl Oxazolopiperidone
This protocol is adapted from the alkylation of a similar phenylglycinol-derived lactam.
Materials:
-
(-)-trans-Phenylglycinol-derived oxazolopiperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the (-)-trans-phenylglycinol-derived oxazolopiperidone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add LiHMDS (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the alkylated product.
-
Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.
Evans Oxazolidinone: Asymmetric Alkylation of (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one
This protocol is a representative procedure for the Evans asymmetric alkylation.
Materials:
-
(4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add NaHMDS (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by capillary GC analysis or ¹H NMR spectroscopy.
Pseudoephedrine Amide: Asymmetric Alkylation of N-Propionyl Pseudoephedrine
This protocol is based on the Myers asymmetric alkylation methodology.
Materials:
-
N-Propionyl pseudoephedrine amide
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the N-propionyl pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in dry THF at -78 °C under an argon atmosphere, slowly add a solution of LDA (2.2 equiv).
-
Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C and add benzyl bromide (1.5 equiv).
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Determine the diastereomeric excess by HPLC analysis.
Conclusion
All three chiral auxiliaries—this compound derivatives, Evans Oxazolidinones, and Pseudoephedrine amides—demonstrate exceptional performance in the benchmark asymmetric alkylation with benzyl bromide, providing high yields and excellent diastereoselectivity. The choice of auxiliary will often depend on factors such as the cost and availability of the starting materials, the ease of auxiliary attachment and cleavage for the specific substrate of interest, and the scalability of the process. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
Safety Operating Guide
Proper Disposal of (-)-Phenylglycinol: A Guide for Laboratory Professionals
The safe and compliant disposal of (-)-Phenylglycinol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical compound. Adherence to these guidelines is paramount to minimize environmental impact and ensure workplace safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In case of a spill, immediately vacate the area and eliminate all ignition sources. For small spills, use appropriate tools to collect the material into a suitable waste disposal container. For larger spills, a shovel can be used to place the material into a convenient waste disposal container.[1] Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][2]
II. General Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is imperative to consult with your institution's environmental health and safety (EHS) department and adhere to all federal, state, and local regulations governing chemical waste disposal.[4]
Key Disposal Steps:
-
Containerization: Keep the chemical in its original, tightly closed container for disposal.[5] Do not mix this compound with other waste materials.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.
-
Waste Collection: Arrange for collection by a licensed professional waste disposal service.[6]
-
Contaminated Packaging: Uncleaned containers should be handled in the same manner as the product itself. Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[3]
III. Spill and Leak Management
In the event of a spill, the following steps should be taken:
-
Containment: Prevent the material from entering drains, sewers, or water ways.[2][7]
-
Clean-up: For solid material, sweep or vacuum up the substance and place it into a suitable, closed container for disposal.[2][8] Avoid generating dust during this process.[2][8]
-
Ventilation: Ensure the area is well-ventilated.[8]
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.es [fishersci.es]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Handling Protocol for (-)-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (-)-Phenylglycinol. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the surrounding environment. This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] Therefore, all handling and disposal activities must be conducted with the highest degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following PPE is mandatory for all procedures involving this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[2][3] |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitting lab coat should be worn to protect the skin. |
| Eye & Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[4][5] |
| Respiratory Protection | Respirator | An N95 respirator or higher is necessary when handling the powder form of the compound or if there is a potential for aerosolization.[6] |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing the risk of exposure. All manipulations of this compound should be performed within a designated and well-ventilated area, such as a chemical fume hood.
Step-by-Step Handling Procedure
-
Preparation : Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before handling the compound.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, respirator, safety goggles, and then gloves.
-
Handling the Compound :
-
Carefully open the container, avoiding the creation of dust.
-
Weigh and transfer the chemical within the confines of a fume hood or other ventilated enclosure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling Decontamination :
-
Clean all contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Decontaminate all equipment used during the procedure.
-
-
Doffing PPE : Remove PPE in a manner that prevents self-contamination. The general sequence is to remove gloves first, followed by the face shield/goggles, lab coat, and finally the respirator.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for Contaminated Materials
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with federal, state, and local environmental control regulations.[7]
Waste Segregation and Disposal
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Labeled, sealed, and puncture-resistant container | Includes used gloves, weigh boats, and any other contaminated disposable items. |
| Contaminated Liquid Waste | Labeled, sealed, and chemical-resistant container | Collect all liquid waste containing this compound. Do not pour down the drain. |
| Contaminated Sharps | Labeled, puncture-proof sharps container | Includes needles, syringes, and broken glass. |
All hazardous waste must be collected by a licensed waste disposal service.
Visual Workflow for Handling and Disposal
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound in a laboratory setting.
Caption: PPE Donning and Chemical Handling Workflow.
Caption: Post-Handling Decontamination and Disposal Workflow.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. (S)-(+)-2-Phenylglycinol 98 20989-17-7 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
